Littorine
Description
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Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRXUEYLFZLOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pharmacology of Littorine: A Technical Guide for Researchers
An In-depth Examination of the Biosynthesis, Analysis, and Pharmacological Significance of a Key Tropane (B1204802) Alkaloid Intermediate
Introduction
Littorine (B1216117) is a naturally occurring tropane alkaloid found in several species of the Solanaceae family, including deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium)[1][2]. Chemically, it is an ester of tropine (B42219) and phenyllactic acid. While structurally similar to the pharmacologically active anticholinergic agents hyoscyamine (B1674123) and atropine, this compound's primary significance in pharmacology stems from its role as a crucial biosynthetic intermediate[3][4][5]. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its biosynthesis, the enzymatic rearrangement that constitutes its main biological effect, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals working with tropane alkaloids.
While this compound is structurally related to potent muscarinic receptor antagonists, there is a notable scarcity of published data on its direct pharmacological actions, such as receptor binding affinities or in vivo effects. A commercial supplier suggests its use in research on cognitive enhancement and neurodegenerative diseases through the modulation of acetylcholine (B1216132) levels, but this is not extensively supported by peer-reviewed primary literature[6]. Therefore, this guide will focus on the well-documented aspects of its biochemistry and analysis.
Biosynthesis and Pharmacological Conversion
The most significant pharmacological property of this compound is its role as the direct precursor to hyoscyamine, a potent anticholinergic drug. This conversion is not a simple metabolic step but a complex intramolecular rearrangement catalyzed by a specific cytochrome P450 enzyme[7][8][9].
The Tropane Alkaloid Biosynthetic Pathway
This compound is formed in the roots of producing plants through the esterification of tropine (derived from the amino acid ornithine) and phenyllactic acid (derived from phenylalanine)[4]. The subsequent conversion of this compound to hyoscyamine is a key step that dictates the plant's production of medicinally important alkaloids[10].
The CYP80F1-Mediated Rearrangement
The conversion of (R)-littorine to (S)-hyoscyamine is catalyzed by the cytochrome P450 enzyme CYP80F1, which acts as a this compound mutase/monooxygenase[7][8]. This enzymatic reaction proceeds in two main steps:
-
Oxidation and Rearrangement: CYP80F1 first oxidizes this compound, which facilitates an intramolecular rearrangement of the phenyllactyl side chain to a tropoyl moiety, forming hyoscyamine aldehyde[7][8]. Mechanistic studies suggest that this rearrangement may proceed through a benzylic radical intermediate[8][9].
-
Reduction: The resulting hyoscyamine aldehyde is then reduced by a dehydrogenase to form hyoscyamine[11].
Kinetic studies have indicated that the isomerization of this compound to hyoscyamine can be a rate-limiting step in the overall biosynthesis of tropane alkaloids[12].
Quantitative Data
| Parameter | Matrix | Method | Value/Range | Reference |
| Linearity Range | Biological Materials | GC-MS | 10-5000 ng/mL | [13] |
| Limit of Detection | Biological Materials | GC-MS | 5.0 ng/mL | [13] |
| Recovery | Biological Materials | GC-MS | >80% | [13] |
| Linearity Range | Plant Extracts | HPLC | 0.01–30 mg/mL (for atropine/scopolamine) | [14] |
| Recovery | Leafy Vegetables | µ-QuEChERS HPLC-MS/MS | 90–100% (for atropine/scopolamine) | [15] |
| Limit of Quantification | Leafy Vegetables | µ-QuEChERS HPLC-MS/MS | ≤ 2.3 ng/g (for atropine/scopolamine) | [15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (General)
This protocol is a generalized procedure for the extraction of tropane alkaloids, including this compound, from plant material such as Atropa belladonna or Datura species.
1. Plant Material Preparation:
-
Dry the plant material (e.g., roots, leaves) at room temperature or in an oven at low heat (40-50°C) until a constant weight is achieved.
-
Grind the dried material into a coarse powder.
2. Extraction:
-
Moisten the powdered plant material with a sodium carbonate solution to basify the alkaloids.
-
Perform an initial extraction with a nonpolar solvent like petroleum ether to remove fats and waxes. Discard the solvent.
-
Macerate or percolate the defatted plant material with a suitable solvent such as methanol, ethanol, or a mixture of methanol/acetonitrile (B52724) (e.g., 80:20 v/v) for 24 hours[16].
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.
-
Filter the extract and collect the filtrate.
3. Acid-Base Partitioning:
-
Concentrate the filtrate under reduced pressure.
-
Acidify the residue with a dilute acid (e.g., 0.1 M HCl or acetic acid) and filter to remove any precipitated material.
-
Wash the acidic aqueous solution with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of approximately 10 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This converts the alkaloid salts to their free base form.
-
Extract the free base alkaloids into an organic solvent like dichloromethane (B109758) or chloroform. Repeat the extraction several times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound and other tropane alkaloids. Specific parameters may need optimization.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is typically used.
-
A reversed-phase C18 column is commonly employed for separation.
2. Mobile Phase:
-
A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate[17]. An example is acetonitrile:50 mM ammonium acetate (B1210297) (89:11 v/v)[17].
-
The mobile phase can be run in isocratic or gradient mode to achieve optimal separation.
3. Sample Preparation:
-
Dissolve the crude alkaloid extract in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Set the flow rate (e.g., 1 mL/min) and the detection wavelength (typically in the range of 210-220 nm for tropane alkaloids).
-
Inject the sample and record the chromatogram.
-
Identify and quantify this compound by comparing the retention time and peak area to that of a certified reference standard.
Conclusion
This compound is a pharmacologically significant molecule primarily due to its indispensable role as a precursor in the biosynthesis of the anticholinergic drugs hyoscyamine and scopolamine. Its conversion via the CYP80F1 enzyme represents a critical control point in the production of these medicinally important tropane alkaloids. While its direct pharmacological effects are not well-characterized, the methodologies for its extraction, isolation, and quantification are established, enabling further research into its properties and its manipulation in biosynthetic pathways. Future studies are warranted to investigate the potential direct interactions of this compound with cholinergic or other receptors to fully elucidate its pharmacological profile.
References
- 1. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Datura stramonium - Wikipedia [en.wikipedia.org]
- 3. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of datura alkaloids by using chromatographic techniques: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.lancaster-university.uk [research.lancaster-university.uk]
- 10. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. auctoresonline.org [auctoresonline.org]
- 17. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Littorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid of significant interest within the field of natural product chemistry and plant biochemistry.[1][2][3] Found in various plants of the Solanaceae family, such as Datura and Atropa belladonna, it occupies a crucial position as a biosynthetic intermediate in the production of the pharmacologically active and clinically important anticholinergic agents, hyoscyamine (B1674123) and scopolamine (B1681570).[1][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its well-established biochemical role.
It is critical to address a common point of misinformation. Some commercial sources erroneously describe this compound as a precursor to the neurotransmitter acetylcholine (B1216132).[5] This is chemically and biologically incorrect. The biosynthesis of acetylcholine is well-understood and proceeds from choline (B1196258) and acetyl-CoA, a pathway entirely distinct from the complex structure of this compound.[6][7][8][9] The primary and scientifically validated "mechanism of action" of this compound is its function as a substrate in the tropane alkaloid biosynthetic pathway. This guide will detail this biochemical mechanism, present the available data, and provide relevant experimental protocols.
Biochemical Mechanism of Action: A Biosynthetic Intermediate
The central role of this compound is as a key intermediate in the rearrangement that leads to the formation of hyoscyamine, an isomer of this compound.[1] This isomerization is not spontaneous but is a critical enzymatic conversion that directs the metabolic flow towards the production of medicinally significant tropane alkaloids.
The key enzymatic step involving this compound is its conversion to hyoscyamine aldehyde. This reaction is catalyzed by a specific cytochrome P450 enzyme, this compound mutase/monooxygenase, with the designation CYP80F1.[10][11] This enzyme facilitates an oxidation and subsequent rearrangement of the this compound molecule. Following this, hyoscyamine aldehyde is believed to be reduced to hyoscyamine by a yet-to-be-fully-characterized hyoscyamine dehydrogenase.[11] Hyoscyamine can then be further converted to scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H).[11]
Enzymes in the Conversion of this compound
| Enzyme | Abbreviation | Substrate | Product | Cofactors/Enzyme Class | Notes |
| This compound Mutase/Monooxygenase | CYP80F1 | This compound | Hyoscyamine aldehyde | NADPH, O2 / Cytochrome P450 | Catalyzes the key rearrangement step.[10][11] |
| Hyoscyamine Dehydrogenase | HDH | Hyoscyamine aldehyde | Hyoscyamine | NADH/NADPH (putative) / Dehydrogenase | The enzyme for this step is still under investigation.[11] |
| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamine | 6β-hydroxyhyoscyamine | α-ketoglutarate, O2, Fe2+, Ascorbate / 2-oxoglutarate-dependent dioxygenase | A well-characterized enzyme that further modifies hyoscyamine.[12] |
Experimental Protocols
Investigating the biochemical mechanism of this compound involves the analysis of tropane alkaloid biosynthesis in plant tissues. Below is a detailed methodology for a key experiment: Quantification of Tropane Alkaloids, including this compound, in Plant Tissues by HPLC-MS/MS.
Objective: To extract and quantify this compound and its downstream metabolites (hyoscyamine, scopolamine) from plant root tissue to determine the efficiency of the biosynthetic pathway.
1. Sample Preparation:
- Harvest fresh root tissue from the plant of interest (e.g., Atropa belladonna).
- Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
- Lyophilize (freeze-dry) the tissue to remove all water.
- Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.
2. Extraction:
- Accurately weigh 50-100 mg of the dried plant powder into a 2 mL microcentrifuge tube.
- Add 1.5 mL of extraction solvent (e.g., methanol (B129727) with 0.1% formic acid).
- Vortex the mixture vigorously for 1 minute.
- Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the sample at 13,000 x g for 15 minutes to pellet the solid debris.
- Carefully transfer the supernatant to a new tube.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-MS/MS Analysis:
- Chromatographic Separation:
- Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Establish specific precursor-to-product ion transitions for this compound, hyoscyamine, and scopolamine using authentic standards.
- This compound: e.g., m/z 290.2 → 124.1
- Hyoscyamine: e.g., m/z 290.2 → 124.1
- Scopolamine: e.g., m/z 304.2 → 138.1
- Optimize collision energies for each transition to maximize signal intensity.
4. Data Analysis:
- Prepare a standard curve for each analyte using serial dilutions of certified reference standards.
- Integrate the peak areas for each analyte in the samples.
- Quantify the concentration of this compound, hyoscyamine, and scopolamine in the extracts by comparing their peak areas to the respective standard curves.
- Express the final concentrations in µg/g of dry weight of the plant tissue.
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthetic pathway of this compound to Scopolamine.
Caption: Experimental workflow for tropane alkaloid analysis.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. Datura stramonium - Wikipedia [en.wikipedia.org]
- 5. This compound | 21956-47-8 | FL170473 | Biosynth [biosynth.com]
- 6. Acetyl-L-carnitine as a precursor of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uptake of Choline, a Precursor of Acetylcholine [web.williams.edu]
- 8. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Biological Activity of Littorine and Its Derivatives: A Technical Whitepaper for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117), a naturally occurring tropane (B1204802) alkaloid, holds a significant position in the biosynthesis of potent anticholinergic drugs such as hyoscyamine (B1674123) and scopolamine (B1681570).[1][2] Structurally, it is an isomer of hyoscyamine, differing in the stereochemistry of the tropic acid moiety.[1] Found in various plants of the Solanaceae family, including Atropa belladonna and Datura stramonium, this compound serves as a crucial intermediate, undergoing enzymatic rearrangement to form its more clinically prominent isomers.[1][2] While the biological activities of atropine (B194438) (the racemic form of hyoscyamine) and scopolamine are well-documented, this compound itself remains a subject of focused research, particularly concerning its intrinsic pharmacological profile and the potential of its derivatives as novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound, its biosynthetic pathway, and by extension, the activities of its closely related derivatives, with a focus on providing researchers with the necessary data and methodologies for further investigation.
Biosynthesis and Enzymatic Rearrangement
The biosynthesis of this compound is a key branch in the tropane alkaloid pathway. It is formed through the esterification of tropine (B42219) with phenyllactic acid. The pivotal step in the formation of hyoscyamine is the rearrangement of this compound, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1. This enzyme facilitates an intramolecular rearrangement, converting (R)-littorine to (S)-hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.
dot
Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine.
Biological Activity of Tropane Alkaloids
Tropane alkaloids, including this compound and its well-known isomers, primarily exert their effects through the cholinergic system, acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] These receptors are involved in a wide range of physiological functions, making their modulation a key strategy for treating various conditions, including respiratory diseases, gastrointestinal disorders, and certain neurological conditions.[4][5] The anticholinergic activity of these compounds can lead to effects such as mydriasis (pupil dilation), tachycardia, and reduced secretions.[2][6]
Comparative Biological Activity Data
| Compound | Receptor Subtype | Ki (nM) |
| Atropine | M1 | 1.0 - 2.5 |
| Atropine | M2 | 1.0 - 2.8 |
| Atropine | M3 | 0.7 - 2.0 |
| Atropine | M4 | 1.0 - 3.0 |
| Atropine | M5 | 1.3 - 4.0 |
| Note: Ki values are compiled from various sources and represent a typical range. Actual values may vary depending on the specific experimental conditions. |
Given that this compound is a stereoisomer of hyoscyamine (the active enantiomer of atropine), it is plausible that it also possesses affinity for muscarinic receptors. However, the different spatial arrangement of the hydroxyl and phenyl groups in the tropic acid moiety could significantly influence its binding affinity and selectivity profile. Further research is required to elucidate the specific binding characteristics of this compound and its derivatives.
Cytotoxicity of Tropane Alkaloids
The cytotoxic potential of tropane alkaloids is an important consideration in drug development. Studies on various tropane alkaloids have been conducted to assess their effects on different cell lines.
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) |
| Erythroxylum species extracts | Various cancer cell lines | MTT, Sulforhodamine B | Varies |
| Note: This table represents a general finding from reviews on the cytotoxicity of tropane alkaloids from the Erythroxylum genus. Specific IC50 values for this compound are not currently available.[7][8] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., this compound or its derivatives) to muscarinic receptors.
dot
Caption: Workflow for a competitive radioligand binding assay.
1. Materials:
-
Receptor source: Cell membranes from CHO or HEK293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Test compound: this compound or its derivatives, dissolved in a suitable solvent.
-
Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration (typically 10-50 µg per well).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane suspension.
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of a non-labeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound or its derivatives on a cell line.
dot
Caption: Workflow for an MTT-based cytotoxicity assay.
1. Materials:
-
Cell line of interest (e.g., HeLa, HepG2).
-
Cell culture medium and supplements.
-
Test compound: this compound or its derivatives.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This compound stands as a pivotal molecule in the biosynthesis of clinically significant tropane alkaloids. While its direct pharmacological activity is not as extensively studied as its isomers, its structural similarity to potent muscarinic antagonists suggests a high probability of interaction with the cholinergic system. The lack of readily available quantitative binding data for this compound and its specific derivatives highlights a significant gap in the current understanding of this compound class.
Future research should focus on the systematic pharmacological characterization of this compound and a library of its synthetic derivatives. Determining their binding affinities and selectivity profiles across all muscarinic receptor subtypes is a critical first step. Subsequent functional assays will be necessary to elucidate whether these compounds act as antagonists, agonists, or allosteric modulators. Such studies will not only expand our knowledge of tropane alkaloid pharmacology but also hold the potential to uncover novel lead compounds with improved therapeutic indices for a range of diseases. The experimental protocols provided in this guide offer a robust framework for initiating these much-needed investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Datura stramonium - Wikipedia [en.wikipedia.org]
- 3. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 6. Anticholinergics | Research Starters | EBSCO Research [ebsco.com]
- 7. Cytotoxic Activity of Tropane Alkaloides of Species of Erythroxylum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Littorine: A Historical and Technical Guide for Drug Development
A Comprehensive Whitepaper on the Tropane (B1204802) Alkaloid Littorine (B1216117), its Discovery, Biosynthesis, and Putative Role in Cholinergic Signaling
Introduction
This compound is a naturally occurring tropane alkaloid of significant interest to researchers in pharmacology and drug development. While often overshadowed by its more famous derivatives, hyoscyamine (B1674123) and scopolamine (B1681570), this compound holds a crucial position as a key biosynthetic intermediate. Understanding its history, chemical properties, and biological context is essential for the comprehensive exploration of tropane alkaloids as a class of therapeutic agents. This technical guide provides a detailed historical perspective on the discovery and research of this compound, an in-depth look at its biosynthesis, and a discussion of its putative role in cholinergic signaling pathways. It also includes detailed experimental protocols for its extraction and analysis, aimed at supporting further research and development.
It is important to distinguish the tropane alkaloid this compound from "litorine," a macrolide antimicrobial isolated from the marine snail Littorina aspera. This document focuses exclusively on the tropane alkaloid.
Historical Perspective of this compound Discovery and Research
The story of this compound is intrinsically linked to the broader history of tropane alkaloid research. For centuries, plants from the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium, have been known for their potent physiological effects.[1] The isolation of the active principles, atropine (B194438) (a racemic mixture of hyoscyamine) and scopolamine, in the 19th century marked the beginning of modern tropane alkaloid chemistry and pharmacology.
This compound itself was identified later as a key intermediate in the biosynthesis of these medically important compounds. Its discovery was a pivotal step in unraveling the complex biochemical pathways within these plants. Research into the biosynthesis of tropane alkaloids in hairy root cultures of Datura innoxia and other species was instrumental in identifying this compound and understanding its role.[2] Early studies focused on its chemical structure and its relationship to other tropane alkaloids, establishing it as an isomer of hyoscyamine.
The elucidation of the this compound rearrangement, a critical step in the formation of hyoscyamine, was a significant milestone. This intramolecular rearrangement is crucial for the production of scopolamine and atropine/hyoscyamine.[1] The development of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), has been vital in studying the kinetics and mechanisms of this compound biosynthesis and its conversion to other alkaloids.[2]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₂₃NO₃ |
| Molar Mass | 289.37 g/mol |
| IUPAC Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl (2R)-2-hydroxy-3-phenylpropanoate |
| Appearance | White crystalline powder |
| Melting Point | 115-116 °C |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol |
Biosynthesis of this compound
This compound is a central molecule in the biosynthetic pathway of several important tropane alkaloids. Its formation involves the esterification of tropine (B42219) with phenyllactic acid. The elucidation of this pathway has been a subject of extensive research, leading to the identification of several key enzymes.
The biosynthesis of this compound can be summarized in the following key steps:
-
Formation of the Tropane Ring: The characteristic bicyclic tropane ring is synthesized from ornithine and arginine.
-
Synthesis of Phenyllactic Acid: The amino acid phenylalanine is converted to phenyllactic acid.
-
Esterification to form this compound: Tropine and phenyllactic acid are esterified to form this compound. This reaction is catalyzed by the enzyme This compound synthase .
From this compound, the pathway proceeds to hyoscyamine through an intramolecular rearrangement catalyzed by a cytochrome P450 enzyme. Hyoscyamine is then further converted to scopolamine.
Putative Signaling Pathways and Pharmacological Effects
The direct pharmacological effects and specific signaling pathways of this compound are not as extensively studied as those of its downstream products, hyoscyamine and scopolamine. These latter compounds are well-known competitive antagonists of muscarinic acetylcholine (B1216132) receptors, leading to their anticholinergic effects.[3] Given the structural similarity of this compound to these compounds, it is plausible that it may also interact with cholinergic receptors.
The cholinergic signaling system is a crucial component of the nervous system, involved in a wide range of physiological processes.[4] It comprises nicotinic and muscarinic acetylcholine receptors. While hyoscyamine and scopolamine primarily act on muscarinic receptors, the potential interaction of this compound with either receptor subtype remains an area for further investigation.
Direct receptor binding assays and functional studies on this compound are needed to fully elucidate its pharmacological profile. Such studies would be invaluable for drug development, potentially revealing novel modulators of the cholinergic system with unique properties.
Experimental Protocols
Extraction of Tropane Alkaloids (including this compound) from Plant Material
This protocol describes a general method for the extraction of tropane alkaloids from dried plant material, such as Datura stramonium seeds or Atropa belladonna roots.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Chloroform
-
25% Ammonia (B1221849) solution
-
0.5 M Sulfuric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Filter paper
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Maceration: Weigh 20 g of the dried, powdered plant material and place it in a flask. Add a solvent mixture of chloroform, methanol, and 25% ammonia solution (15:15:1 v/v/v) to cover the material.[5]
-
Extraction: Allow the mixture to stand at room temperature for at least 24 hours with occasional shaking.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant debris.
-
Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel and add 0.5 M sulfuric acid. Shake vigorously and allow the layers to separate. The alkaloids will move into the acidic aqueous layer as salts.
-
Collect the aqueous layer and discard the organic layer.
-
Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 25% ammonia solution.
-
Extract the alkaloids from the basified aqueous solution with three portions of chloroform.
-
-
Drying and Concentration:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the analysis of this compound in a crude extract by HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound (if available) in the mobile phase to create a calibration curve.
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural identification and characterization of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
NMR Experiments:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms in the molecule, allowing for a complete structural assignment.
The interpretation of the NMR spectra will reveal the characteristic signals of the tropane ring and the phenyllactic acid moiety, confirming the structure of this compound.
Conclusion and Future Directions
This compound, while primarily known as a biosynthetic precursor, holds potential for further investigation as a pharmacologically active molecule in its own right. Its historical context reveals a progressive journey of discovery, from the initial study of medicinal plants to the detailed elucidation of complex biosynthetic pathways. The methodologies for its extraction and analysis are well-established within the broader context of tropane alkaloid research.
The key area for future research lies in the direct pharmacological characterization of this compound. Elucidating its specific interactions with cholinergic and other receptor systems could open new avenues for drug development. A thorough understanding of its signaling pathways will be crucial in determining its potential as a therapeutic agent or as a lead compound for the synthesis of novel derivatives. The technical guide presented here aims to provide a solid foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this fascinating and important tropane alkaloid.
References
- 1. Datura stramonium - Wikipedia [en.wikipedia.org]
- 2. Kinetic study of this compound rearrangement in Datura innoxia hairy roots by (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic Modulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Littorine from Atropa belladonna Roots
Introduction
Atropa belladonna, commonly known as deadly nightshade, is a perennial herbaceous plant of the Solanaceae family. It is a significant source of tropane (B1204802) alkaloids, a class of secondary metabolites with a long history of medicinal use due to their anticholinergic properties. While the primary focus of phytochemical research on A. belladonna has been on the major alkaloids atropine (B194438) and scopolamine (B1681570), there is growing interest in its other alkaloidal constituents. Littorine (B1216117), a key biosynthetic precursor to hyoscyamine (B1674123) and scopolamine, is of particular interest to researchers studying tropane alkaloid biosynthesis and to drug development professionals exploring novel therapeutic agents.[1][2][3] This document provides detailed protocols for the isolation, purification, and analysis of this compound from the roots of Atropa belladonna.
Biosynthesis of this compound
This compound is an ester formed from the precursors tropine (B42219) and phenyllactic acid. Its biosynthesis is a critical step in the pathway leading to the production of hyoscyamine and scopolamine in the roots of Atropa belladonna.[1] Understanding this pathway is essential for optimizing the production of these valuable alkaloids through metabolic engineering or synthetic biology approaches. The biosynthesis of this compound involves several enzymatic steps, starting from the primary metabolites L-ornithine and L-phenylalanine.
Caption: Biosynthetic pathway of this compound in Atropa belladonna.
Quantitative Data
The concentration of tropane alkaloids in Atropa belladonna roots can vary depending on the age of the plant, growing conditions, and time of harvest. While extensive data is available for the major alkaloids, specific quantitative data for this compound is less common due to its nature as a biosynthetic intermediate. The following table summarizes the reported content of major tropane alkaloids in Atropa belladonna roots and provides an estimated range for this compound.
| Alkaloid | Content in Dried Roots (mg/g) | Analytical Method | Reference |
| Total Tropane Alkaloids | 3.0 - 8.06 | HPLC | [4] |
| Atropine (Hyoscyamine) | 0.53 - 8.11 | HPLC | [5][6] |
| Scopolamine | 0.27 (not detected in some studies) | HPLC | [5][6] |
| This compound | 0.05 - 0.2 (Estimated) | HPTLC/HPLC-MS | [7] |
Note: The content of this compound is an estimate based on its role as a precursor to the more abundant alkaloids, hyoscyamine and scopolamine. Its concentration is expected to be significantly lower than the end products of the biosynthetic pathway.
Experimental Workflow
The isolation and purification of this compound from Atropa belladonna roots is a multi-step process that begins with the extraction of total alkaloids, followed by a series of purification steps to isolate the target compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Experimental Protocols
Extraction of Total Alkaloids
This protocol is adapted from established methods for the extraction of tropane alkaloids from Atropa belladonna roots.[1][4]
Materials:
-
Dried and powdered Atropa belladonna roots
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Blender or homogenizer
Procedure:
-
Weigh 500 g of dried and powdered Atropa belladonna roots.
-
Macerate the powdered root material in 2 L of a methanol:water (1:1, v/v) solution for 48 hours at room temperature with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper under vacuum.
-
Re-extract the plant residue twice more with 1 L of the methanol:water solution.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
Dissolve the crude extract in 500 mL of 2 M HCl.
-
Transfer the acidic solution to a 2 L separatory funnel and wash with 3 x 250 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 10 with 25% ammonium hydroxide solution.
-
Extract the alkaloids from the basified aqueous solution with 3 x 300 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid fraction.
Purification of this compound by Column Chromatography
This is a generalized protocol for the separation of this compound from the crude alkaloid fraction. Optimization of the mobile phase may be required based on preliminary TLC analysis.
Materials:
-
Crude alkaloid fraction
-
Silica (B1680970) gel 60 (70-230 mesh)
-
Dichloromethane
-
Methanol
-
Ammonium hydroxide (25%)
-
Glass chromatography column (5 cm diameter, 50 cm length)
-
Fraction collector
-
TLC plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent for visualization
Procedure:
-
Prepare a slurry of 200 g of silica gel 60 in the initial mobile phase (dichloromethane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Dissolve the crude alkaloid fraction (approximately 5 g) in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the proportion of methanol. A suggested gradient is as follows:
-
100% Dichloromethane (2 column volumes)
-
Dichloromethane:Methanol (99:1, v/v) (5 column volumes)
-
Dichloromethane:Methanol (98:2, v/v) (5 column volumes)
-
Dichloromethane:Methanol (95:5, v/v) (5 column volumes)
-
Dichloromethane:Methanol (90:10, v/v) (5 column volumes)
-
A small amount of ammonium hydroxide (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the alkaloids.
-
-
Collect fractions of 20 mL using a fraction collector.
-
Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase of dichloromethane:methanol:ammonium hydroxide (85:15:1, v/v/v). Visualize the spots by spraying with Dragendorff's reagent.
-
Combine the fractions containing pure this compound (identified by comparison with a standard, if available, or by subsequent analytical methods).
-
Concentrate the pooled fractions under reduced pressure to obtain purified this compound.
Analytical Methods
a) High-Performance Thin-Layer Chromatography (HPTLC)
A multi-development HPTLC method can be used for the quantification of this compound.[7]
-
Stationary Phase: HPTLC Si60 F₂₅₄ plates
-
Mobile Phase: Chloroform:Methanol:Acetone:25% Ammonia (75:15:10:1.8, v/v/v/v)
-
Development: Double development in a twin trough chamber, first to 4 cm and then to 3 cm.
-
Visualization: Dragendorff's reagent
-
Quantification: Densitometric detection at 190 nm and 520 nm.
b) High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 50 mM ammonium acetate (B1210297) buffer (pH adjusted with acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 210 nm or Mass Spectrometer (MS).
-
Injection Volume: 20 µL
c) Structural Elucidation
The identity and structure of the purified this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from the roots of Atropa belladonna. The provided workflow, from extraction to final analysis, is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further optimization of the purification steps may be necessary depending on the specific characteristics of the plant material and the desired purity of the final product.
References
- 1. d.lib.msu.edu [d.lib.msu.edu]
- 2. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eujournal.org [eujournal.org]
- 4. academicjournals.org [academicjournals.org]
- 5. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-development-HPTLC method for quantitation of hyoscyamine, scopolamine and their biosynthetic precursors in selected solanaceae plants grown in natural conditions and as in vitro cultures. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Littorine in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a crucial intermediate in the biosynthetic pathway of pharmaceutically significant tropane (B1204802) alkaloids, such as hyoscyamine (B1674123) and scopolamine.[1][2][3][4][5][6][7] These alkaloids, predominantly found in plants of the Solanaceae family (e.g., Atropa belladonna, Datura species), possess anticholinergic properties and are widely used in medicine.[2][8][9][10][11] Accurate quantification of this compound in plant tissues is essential for understanding and manipulating tropane alkaloid biosynthesis for enhanced production of target compounds, as well as for quality control of herbal medicines.
This document provides detailed application notes and protocols for the analytical quantification of this compound in various plant tissues. The methodologies cover sample preparation, extraction, and analysis using modern chromatographic techniques.
Data Presentation: Quantitative Analysis of Tropane Alkaloids in Plant Tissues
Quantitative data specifically for this compound across different plant tissues is not extensively available in published literature. However, studies on the kinetics of this compound in Atropa belladonna regenerates have shown that its concentration is dynamic, particularly in the roots.[12] this compound content was found to increase dramatically in roots after transplantation and was a major alkaloid for up to four weeks.[12] Its concentration then varied depending on cultivation conditions, with hydroponically grown thin roots maintaining high levels for longer periods compared to field-grown roots where it rapidly disappeared as the roots thickened.[12] this compound was not detected in the leaves of these regenerates.[12]
For context, the following table summarizes quantitative data for the related and more extensively studied tropane alkaloids, atropine (B194438) and scopolamine, in different parts of Atropa belladonna. This data can serve as a reference for the expected range of alkaloid content in this species.
| Plant Part | Alkaloid | Concentration (mg/g dry weight) | Reference |
| Root | Atropine | 8.11 | [13] |
| Scopolamine | Not Detected | [13] | |
| Stem | Atropine | 4.91 | [13] |
| Scopolamine | 3.2 | [13] | |
| Leaf | Atropine | 38.74 | [13] |
| Scopolamine | 7.54 | [13] | |
| Fruit | Atropine | 46.7 | [13] |
| Scopolamine | 8.74 | [13] |
Note: The concentration of this compound is expected to be transient and variable, as it is an intermediate metabolite. Its quantification is critical for metabolic flux analysis and bioengineering studies.
Experimental Protocols
The quantification of this compound in plant tissues involves several critical steps, from sample collection and preparation to the final analytical measurement. The following protocols are synthesized from established methods for tropane alkaloid analysis.[8][9][14][15][16]
Plant Sample Preparation
Proper sample handling is crucial to preserve the integrity of the analytes.
-
1.1. Collection: Collect the desired plant tissue (e.g., roots, leaves, stems). For comparative studies, it is important to sample tissues of the same developmental stage and from plants grown under identical conditions.
-
1.2. Cleaning: Gently remove any soil or debris from the tissue. Avoid washing with water as this can leach soluble compounds.[17]
-
1.3. Drying: For long-term storage and to obtain dry weight measurements, tissues can be air-dried or freeze-dried (lyophilized).[16][18] Freeze-drying is generally preferred as it minimizes the degradation of thermolabile compounds.
-
1.4. Grinding: Grind the dried plant material into a fine, homogeneous powder using a mortar and pestle or a ball mill.[16][18] Store the powdered sample in a cool, dark, and dry place until extraction.
Extraction of this compound
This protocol describes a solid-liquid extraction method suitable for tropane alkaloids.
-
2.1. Materials:
-
Powdered plant tissue
-
Extraction solvent: Methanol or a mixture of 0.1 M hydrochloric acid and 70% ethanol (B145695) (1:1 v/v)[9]
-
Ultrasonic bath or shaker
-
Centrifuge
-
Filter (e.g., 0.45 µm syringe filter)
-
-
2.2. Protocol:
-
Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture thoroughly.
-
Perform extraction using one of the following methods:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants combined.
-
Filter the final supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
-
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of low-abundance metabolites like this compound.[19][20][21][22][23]
-
3.1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined using a pure standard.
-
-
3.2. Protocol:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this, create a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.
-
Sample Analysis: Inject the prepared plant extracts and calibration standards into the LC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
-
Mandatory Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the biosynthetic pathway of tropane alkaloids, highlighting the central role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d.lib.msu.edu [d.lib.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of this compound content in various developing stages of regenerates of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 18. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Validation of a novel LC-MS/MS method for the quantitation of colistin A and B in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Littorine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Littorine (B1216117) using High-Performance Liquid Chromatography (HPLC). The protocol is designed to serve as a robust starting point for method development and validation for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.
Introduction:
This compound is a tropane (B1204802) alkaloid and a key biosynthetic intermediate in the production of pharmaceutically significant compounds such as hyoscyamine (B1674123) and scopolamine.[1][2] Accurate and reliable quantification of this compound is essential for understanding its biosynthesis, for quality control in the production of related alkaloids, and for research into its potential pharmacological effects. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reproducible method for the determination of this compound. This application note details the experimental protocol, data presentation, and a relevant biological pathway.
Experimental Protocols
This section outlines the recommended materials, reagents, and procedures for the HPLC analysis of this compound. Method validation in accordance with ICH guidelines is necessary to ensure its suitability for a specific application.[3][4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (HPLC grade/ultrapure)
-
Formic acid (or Acetic acid, analytical grade)
-
0.22 µm or 0.45 µm syringe filters[5]
2. Instrumentation:
A standard HPLC system equipped with:
-
Isocratic or Gradient pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV detector
3. Chromatographic Conditions:
The following conditions are proposed as a starting point and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-18 min: 60-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
5. Sample Preparation:
The appropriate sample preparation method will depend on the sample matrix.
-
For Plant Material (e.g., Hairy Roots):
-
Homogenize the dried and powdered plant material.
-
Perform an alkaloid extraction, for example, using a methanol-acetic acid solution followed by sonication.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]
-
-
For Pharmaceutical Formulations:
-
Weigh and finely powder a representative number of tablets or capsules.
-
Transfer a portion of the powder equivalent to a target concentration of this compound into a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution.[7]
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
Data Presentation
The following tables summarize hypothetical performance characteristics for the proposed HPLC method. These values should be experimentally determined during method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Peak Area (n=6) | < 2.0% | 0.8% |
| Retention Time | Approx. 10.5 min | 10.48 min |
Table 2: Method Validation Parameters
| Parameter | Hypothetical Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
Visualizations
Diagram 1: HPLC Analysis Workflow for this compound
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Diagram 2: Biosynthetic Pathway of this compound
Caption: Key steps in the biosynthetic pathway leading to this compound.[2]
References
- 1. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. nacalai.com [nacalai.com]
- 7. benchchem.com [benchchem.com]
Gas chromatography-mass spectrometry (GC-MS) protocol for Littorine identification
An Application Note and Protocol for the Identification of Littorine (B1216117) using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the identification and semi-quantitative analysis of this compound, a tropane (B1204802) alkaloid, from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are compiled from established practices for the analysis of related tropane alkaloids and general metabolomics workflows.
Introduction
This compound is a naturally occurring tropane alkaloid and an isomer of hyoscyamine (B1674123). It serves as a precursor in the biosynthesis of other significant tropane alkaloids, such as hyoscyamine and scopolamine, within various plant species, notably in the Solanaceae family. Accurate identification and quantification of this compound are crucial for understanding the biosynthetic pathways of these medicinally important compounds and for quality control in herbal medicine and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility and thermal instability of tropane alkaloids like this compound, a derivatization step is necessary to enhance their chromatographic and mass spectrometric properties. This protocol details a reliable method for the analysis of this compound, involving sample extraction, derivatization, and subsequent GC-MS analysis.
Experimental Protocol
The entire workflow, from sample preparation to data analysis, is depicted in the diagram below.
GC-MS analysis workflow for this compound.
Sample Preparation
Proper sample preparation is critical for reliable and reproducible results.
-
Plant Material Collection and Preparation :
-
Collect fresh plant material (e.g., roots, leaves, stems) known to contain this compound.
-
Wash the collected material with deionized water to remove any debris.
-
Dry the plant material to a constant weight. Lyophilization (freeze-drying) is preferred to minimize the degradation of thermolabile compounds. Alternatively, oven drying at a low temperature (40-50 °C) can be used.
-
Grind the dried plant material into a fine, homogeneous powder using a mortar and pestle or a ball mill.
-
-
Extraction of Tropane Alkaloids :
-
Weigh approximately 1 g of the dried plant powder into a conical flask.
-
Add 20 mL of dichloromethane.
-
Alkalinize the mixture with a few drops of concentrated ammonium (B1175870) hydroxide (B78521) solution to a pH of 9-10 to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.
-
Extract the mixture for 24 hours at room temperature with continuous stirring.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C.
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the aqueous acidic extract of the plant material, wash with water, and elute the alkaloids with a methanol-ammonia solution. Evaporate the eluate to dryness.
-
Derivatization
Derivatization is essential to increase the volatility and thermal stability of this compound for GC-MS analysis.[1][2] Silylation of the hydroxyl group is a common and effective method.[1]
-
Silylation Procedure :
-
Re-dissolve the dried extract in 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of derivatized tropane alkaloids. Optimization may be required depending on the instrument and specific sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 250 °C (to minimize thermal degradation)[3] |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan |
Data Presentation and Analysis
Identification of this compound
The identification of the trimethylsilyl (B98337) (TMS) derivative of this compound is based on a combination of its retention time and its mass spectrum.
-
Retention Time : The retention time of the this compound-TMS peak should be consistent with that of a this compound standard analyzed under the same conditions.
-
Mass Spectrum : The mass spectrum of the peak should exhibit the characteristic fragmentation pattern of this compound-TMS.
Expected Mass Spectral Fragmentation of this compound-TMS
The derivatization of this compound with a silylating agent results in the addition of a trimethylsilyl group to the hydroxyl moiety. The mass spectrum of the resulting this compound-TMS derivative is expected to show the following characteristic fragments:
-
Molecular Ion (M+) : The molecular ion peak will be observed at m/z corresponding to the molecular weight of this compound-TMS.
-
[M-15]+ : A significant peak corresponding to the loss of a methyl group (CH₃) from the TMS group.
-
Tropane Moiety Fragments : Characteristic fragments arising from the tropane ring system will be present. Common fragments for tropane alkaloids include m/z 124, 94, and 82.
-
Side Chain Fragments : Fragmentation of the silylated tropic acid side chain will also occur.
The fragmentation pathway is illustrated in the diagram below.
Expected fragmentation of silylated this compound.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard, such as atropine-d3, should be used to improve accuracy and precision.[2] The concentration of this compound in the sample can be determined by comparing the peak area of the this compound-TMS peak to the calibration curve.
The following table presents an example format for summarizing quantitative data, based on typical results for tropane alkaloid analysis.[2]
| Sample ID | Analyte | Retention Time (min) | Peak Area | Concentration (ng/mL) | Recovery (%) |
| Standard 1 | This compound-TMS | (e.g., 15.5) | (e.g., 5.0 x 10^5) | 10 | - |
| Standard 2 | This compound-TMS | (e.g., 15.5) | (e.g., 1.0 x 10^6) | 20 | - |
| Standard 3 | This compound-TMS | (e.g., 15.5) | (e.g., 2.5 x 10^6) | 50 | - |
| Standard 4 | This compound-TMS | (e.g., 15.5) | (e.g., 5.0 x 10^6) | 100 | - |
| Plant Extract 1 | This compound-TMS | (e.g., 15.5) | (e.g., 1.8 x 10^6) | (Calculated) | (Calculated) |
| Spiked Sample | This compound-TMS | (e.g., 15.5) | (e.g., 3.0 x 10^6) | (Calculated) | (e.g., 95) |
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification of this compound in plant samples. The protocol emphasizes the critical steps of sample preparation and derivatization to ensure accurate and reproducible results. This method can be a valuable tool for researchers in the fields of phytochemistry, pharmacology, and drug discovery for the study of tropane alkaloid biosynthesis and for the quality control of plant-based products.
References
Application Notes & Protocols: Establishment of Hairy Root Cultures for Littorine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Littorine (B1216117) is a critical biosynthetic intermediate in the production of valuable tropane (B1204802) alkaloids such as hyoscyamine (B1674123) and scopolamine (B1681570), which are widely used as anticholinergic agents.[1][2] The establishment of hairy root cultures through transformation with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes) offers a robust and sustainable platform for producing these metabolites. Hairy roots are characterized by rapid, hormone-independent growth, genetic stability, and the ability to synthesize secondary metabolites at levels comparable to or exceeding those of the parent plant, making them an ideal system for the consistent production of this compound and its derivatives.[3][4][5]
This document provides detailed protocols for the establishment, optimization, and analysis of hairy root cultures for the purpose of this compound production.
This compound Biosynthesis Pathway
This compound is synthesized from the precursors phenyllactate and tropine.[1] The pathway involves the glycosylation of phenyllactate, followed by an esterification reaction with tropine, catalyzed by this compound synthase.[1][6] this compound is then rearranged by the enzyme this compound mutase (CYP80F1) to form hyoscyamine aldehyde, a precursor to hyoscyamine and scopolamine.[2][7]
Caption: this compound biosynthesis pathway in Solanaceae plants.
Experimental Workflow: From Plant to Culture
The overall process involves sterilizing plant material, inducing hairy roots via R. rhizogenes infection, establishing axenic cultures, and finally scaling up for production.
Caption: General workflow for establishing hairy root cultures.
Detailed Experimental Protocols
Protocol 1: Establishment of Hairy Root Cultures
This protocol is a generalized procedure adaptable to various Solanaceae species like Atropa belladonna, Datura sp., or Hyoscyamus sp.[8][9]
Materials:
-
Plant explants (young leaves, stems)
-
Luria-Bertani (LB) or Yeast Mannitol Broth (YMB) medium[10]
-
Murashige and Skoog (MS) medium or Gamborg's B5 medium[5][11]
-
Sucrose
-
Antibiotics: Rifampicin (for bacterial culture), Cefotaxime (B1668864) or Carbenicillin (for eliminating bacteria post-infection)[4][12]
-
70% (v/v) Ethanol (B145695)
-
1-2% (v/v) Sodium Hypochlorite (B82951) solution
-
Sterile distilled water
-
Sterile filter paper, petri dishes, scalpels, and forceps
Procedure:
-
Preparation of R. rhizogenes a. Streak the desired R. rhizogenes strain from a glycerol (B35011) stock onto solid LB or YMB agar plates containing 50 mg/L rifampicin. b. Incubate at 28°C for 24-48 hours. c. Inoculate a single colony into 20-50 mL of liquid LB/YMB medium and grow overnight at 28°C with shaking (160-200 rpm) until the culture reaches an optical density (OD600) of 0.6-0.8.[13] d. Pellet the bacteria by centrifugation (e.g., 3,000 rpm for 15 min) and resuspend the cells in liquid MS or B5 medium to the desired density (e.g., OD600 = 0.8-1.0).[13]
-
Explant Preparation and Sterilization a. Excise healthy, young explants (e.g., leaves, stem segments) from the source plant. b. Wash explants under running tap water. c. In a laminar flow hood, immerse explants in 70% ethanol for 30-60 seconds, followed by a 5-10 minute wash in sodium hypochlorite solution with a drop of Tween-20.[9] d. Rinse the explants 3-4 times with sterile distilled water. e. Aseptically cut the explants into smaller pieces (e.g., 1 cm²) and wound them with a sterile scalpel or needle to facilitate bacterial infection.[4]
-
Infection and Co-cultivation a. Immerse the wounded explants in the prepared bacterial suspension for 10-30 minutes.[4] b. Blot the explants dry on sterile filter paper to remove excess bacteria. c. Place the explants onto a co-cultivation medium (e.g., hormone-free solid MS or B5 medium with 3% sucrose). d. Incubate in the dark at 24-25°C for 2-4 days.[4]
-
Bacterial Elimination and Root Induction a. After co-cultivation, transfer the explants to a fresh, solid, hormone-free medium of the same composition but supplemented with a bacteriostatic antibiotic like cefotaxime (300-500 mg/L) or carbenicillin.[4][12] b. Subculture the explants onto fresh selection medium every 1-2 weeks. c. Hairy roots should emerge from the wounded sites within 7-30 days.[12]
-
Establishment of Axenic Cultures a. Once the hairy roots reach a length of 2-3 cm, excise the root tips and transfer them to fresh, solid, hormone-free medium to grow bacteria-free clones. b. To establish liquid cultures, inoculate approximately 0.1-0.5 g fresh weight of established hairy roots into a flask containing 50 mL of liquid, hormone-free MS or B5 medium (often half-strength).[4][14] c. Culture in the dark at 25°C on an orbital shaker (100-110 rpm).[14][15] d. Subculture every 2-4 weeks by transferring a small portion of the root mass into a fresh medium.
-
Confirmation of Transformation a. Extract genomic DNA from the established hairy root lines. b. Perform Polymerase Chain Reaction (PCR) using primers specific for the rol genes (e.g., rolB, rolC) located on the Ri plasmid's T-DNA to confirm successful transformation.[16][17] The absence of virD genes can confirm the culture is free of contaminating bacteria.[16]
Protocol 2: Extraction and Quantification of this compound
Materials:
-
Freeze-dried hairy root biomass
-
Ammonia (B1221849) solution (25%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC or GC-MS system
-
Analytical standards (this compound, Hyoscyamine, Scopolamine)
Procedure:
-
Extraction a. Harvest and freeze-dry the hairy root biomass. Grind the dried roots into a fine powder. b. Moisten a known amount of powdered root material (e.g., 100 mg) with a 25% ammonia solution. c. Extract the alkaloids by sonicating or shaking with chloroform for a specified period (e.g., 30-60 minutes). Repeat the extraction 2-3 times.[18] d. Combine the chloroform extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent to dryness using a rotary evaporator. f. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.[16]
-
Quantification a. HPLC Analysis: Analyze the extract using a High-Performance Liquid Chromatography system, often with a C18 column and UV detection (e.g., at 254 nm).[18] Compare retention times and peak areas with those of authentic this compound standards to identify and quantify the compound. b. GC-MS Analysis: For confirmation and structural identification, Gas Chromatography-Mass Spectrometry can be used.[19] This method provides both retention time data and mass spectra that can be compared to standards and libraries. c. MEKC Analysis: Micellar Electrokinetic Chromatography (MEKC) is another powerful technique for the simultaneous determination of this compound, hyoscyamine, and scopolamine.[20]
Data on Hairy Root Cultures for Tropane Alkaloid Production
Quantitative data from various studies are summarized below to provide a baseline for expected yields and growth characteristics.
Table 1: Tropane Alkaloid Production in Hairy Root Cultures of Various Solanaceae Species
| Plant Species | Culture Condition | Major Alkaloid(s) | Yield | Reference(s) |
|---|---|---|---|---|
| Atropa belladonna | Shake Flask | Hyoscyamine, Scopolamine | Hyoscyamine: 2.2 mg/g DW; Scopolamine: 1.0 mg/g DW (overexpressing pmt and h6h) | [14][21] |
| Scopolia japonica | Shake Flask | Hyoscyamine, Scopolamine | Hyoscyamine: 1.3% DW; Scopolamine: 0.5% DW | [18][22] |
| Datura stramonium | 14-L Bioreactor | Hyoscyamine | ~0.5 mg/g FW; Production rate: 8.2 mg/L/day | [11] |
| Hyoscyamus muticus | Shake Flask | This compound, Hyoscyamine, Scopolamine | This compound produced at 1.5-3 times the level of scopolamine | [20] |
| Brugmansia candida | Shake Flask (no agitation) | Scopolamine, Hyoscyamine | Enhanced specific production compared to agitated cultures | [23] |
DW = Dry Weight, FW = Fresh Weight
Table 2: Effect of Elicitors on Tropane Alkaloid Production
| Plant Species | Elicitor | Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| Hyoscyamus muticus | Chitosan | - | 2.5 to 3-fold increase in hyoscyamine | [3][24] |
| Datura stramonium | Pseudomonas strains | - | Hyoscyamine increase: 583%; Scopolamine increase: 265% | [3][24] |
| Brugmansia candida | Jasmonic Acid | - | Release of hyoscyamine increased by ~1200% | [24] |
| Brugmansia candida | Pectinase | - | Release of scopolamine increased by 1500% | [24] |
| Datura stramonium | NaCl | 1-2 g/L | 3-fold increase in hyoscyamine |[3] |
Optimization and Scale-Up Strategy
Successful production of this compound at a larger scale requires systematic optimization of culture parameters.
Caption: Logical flow for optimizing and scaling up this compound production.
Key Optimization Considerations:
-
Media Composition: The choice of basal medium (e.g., MS, B5, SH) and the concentration of key nutrients like nitrogen can significantly impact both biomass and alkaloid production.[3][18]
-
Elicitation: The application of biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, metal ions) elicitors can trigger defense responses in the roots, leading to a substantial increase in secondary metabolite accumulation.[3][24]
-
Bioreactor Design: For large-scale cultivation, moving from shake flasks to bioreactors is necessary. Designs such as stirred-tank or bubble-column reactors have been used successfully, though they may require modification to accommodate the entangled nature of hairy roots.[3][4][11] Optimization of parameters like aeration and agitation is crucial to maximize growth and productivity while minimizing shear stress.[4]
References
- 1. Functional genomics analysis reveals two novel genes required for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Alkaloid production by hairy root cultures in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phcogj.com [phcogj.com]
- 9. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 10. repository.unair.ac.id [repository.unair.ac.id]
- 11. Growth and hyoscyamine production of 'hairy root' cultures of Datura stramonium in a modified stirred tank reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Hairy Root Cultures by Agrobacterium Rhizogenes Mediated Transformation of Isatis Tinctoria L. for the Efficient Production of Flavonoids and Evaluation of Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agrobacterium rhizogenes mediated hairy root induction in endangered Berberis aristata DC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Isolation and identification of this compound from hairy roots of Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous determination of scopolamine, hyoscyamine and this compound in plants and different hairy root clones of Hyoscyamus muticus by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pomics.com [pomics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
Application Notes and Protocols for the Synthesis and Metabolic Study of Radiolabeled Littorine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of radiolabeled littorine (B1216117) and detailed protocols for its use in metabolic studies. This compound, a tropane (B1204802) alkaloid, is a key precursor in the biosynthesis of hyoscyamine (B1674123) and scopolamine, compounds with significant pharmacological applications. Understanding its metabolic fate is crucial for the development of new therapeutics and for elucidating biosynthetic pathways.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound is a critical step for its use as a tracer in metabolic studies. Both Carbon-14 (¹⁴C) and Tritium (³H) can be used for labeling. The choice of isotope depends on the specific requirements of the study, such as the desired specific activity and the detection method.[1][2]
A common strategy for synthesizing radiolabeled this compound involves a two-step process: first, the synthesis of a radiolabeled precursor, tropine (B42219), followed by its esterification with phenyllactic acid to yield this compound.
Synthesis of [N-methyl-¹⁴C]Tropine
A plausible synthetic route for [N-methyl-¹⁴C]tropine involves the use of [¹⁴C]methylamine hydrochloride in a Robinson-Schöpf type condensation.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine succindialdehyde, acetone (B3395972) dicarboxylic acid, and a suitable buffer to maintain a pH of 4.5-5.0.
-
Introduction of Radiotracer: Add [¹⁴C]methylamine hydrochloride to the reaction mixture.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere.
-
Purification: The resulting [N-methyl-¹⁴C]tropinone is then reduced using a suitable reducing agent, such as sodium borohydride, to yield [N-methyl-¹⁴C]tropine. The product is purified by column chromatography.
Esterification to form [N-methyl-¹⁴C]this compound
The radiolabeled tropine is then esterified with phenyllactic acid.
Experimental Protocol:
-
Reaction Setup: Dissolve [N-methyl-¹⁴C]tropine and phenyllactic acid in an appropriate aprotic solvent.
-
Coupling Agent: Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the esterification.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification: The final product, [N-methyl-¹⁴C]this compound, is purified using preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Radiolabeled Tropane Alkaloid Synthesis
| Parameter | Value | Reference |
| Starting Material | [¹⁴C]Methylamine Hydrochloride | [3] |
| Final Product | N-methyl-¹⁴C-Atropine | [3] |
| Radiochemical Purity | >98% | [4] |
| Specific Activity | ~50 mCi/mmol | [2][5] |
Note: The yield and specific activity can vary significantly depending on the specific reaction conditions and the purity of the starting materials.
Metabolic Studies of Radiolabeled this compound
The primary metabolic pathway of this compound involves its conversion to hyoscyamine aldehyde, a reaction catalyzed by the cytochrome P450 enzyme, CYP80F1.[6][7][8] This enzyme also catalyzes a minor reaction, the hydroxylation of this compound at the 3'-position.[6] In vitro metabolism studies using liver microsomes are a standard method to investigate these transformations.[1][9]
In Vitro Metabolism using Human Liver Microsomes
Experimental Protocol:
-
Incubation Mixture: Prepare an incubation mixture in a microcentrifuge tube containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Radiolabeled this compound (e.g., 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant containing the parent compound and its metabolites is then collected for analysis.
Analysis of Metabolites
The separation and quantification of radiolabeled this compound and its metabolites are typically performed using HPLC coupled with a radiometric detector.[10]
HPLC-Radiometric Detection Protocol:
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is commonly used.
-
Detection: The eluent from the HPLC column is passed through a UV detector and then a radiometric detector to measure both the mass and the radioactivity of the separated compounds.
-
Quantification: The percentage of each metabolite is calculated based on the radioactivity detected for each peak relative to the total radioactivity injected.
Expected Metabolites and Quantitative Profile
The primary metabolites of this compound are hyoscyamine aldehyde and 3'-hydroxythis compound.[6][7][8] While specific quantitative data for this compound metabolism is limited, studies on other tropane alkaloids can provide an indication of the expected metabolic profile. For instance, in vivo studies of [³H]cocaine in rats have shown extensive metabolism, with only a small percentage of the parent drug excreted unchanged.[11]
| Compound | Expected Retention Time (relative) | Expected Percentage of Total Radioactivity |
| This compound | 1.0 | Varies (decreases over time) |
| Hyoscyamine Aldehyde | < 1.0 | Varies (increases over time) |
| 3'-Hydroxythis compound | < 1.0 | Varies (increases over time) |
Note: The exact retention times and percentages of metabolites will depend on the specific experimental conditions.
Visualizations
Synthesis of Radiolabeled this compound Workflow
Caption: Workflow for the synthesis of [N-methyl-¹⁴C]this compound.
In Vitro Metabolism Experimental Workflow
Caption: Experimental workflow for the in vitro metabolism of radiolabeled this compound.
Metabolic Pathway of this compound
Caption: Cytochrome P450-mediated metabolic pathway of this compound.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. selcia.com [selcia.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. selcia.com [selcia.com]
- 6. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional genomic analysis of alkaloid biosynthesis in Hyoscyamus niger reveals a cytochrome P450 involved in this compound rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.lancaster-university.uk [research.lancaster-university.uk]
- 9. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. Physiological disposition and biotransformation of (3H) cocaine in acutely and chronically treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Assays of Littorine
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to determine the in vitro bioactivity of "littorine." It is important to note that the name "this compound" refers to two distinct chemical compounds: a tropane (B1204802) alkaloid from plants and a macrolide antimicrobial from a marine mollusk. This document addresses assays relevant to both, as well as other bioactive compounds from the marine snail genus Littorina.
Section 1: Litorine (Macrolide Antimicrobial) from Littorina aspera
Litorine, a macrolide isolated from the marine snail Littorina aspera, has demonstrated in vitro activity against a range of bacteria and fungi.[1] The following protocols are designed to quantify its antimicrobial efficacy.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of litorine against pathogenic microbes.
Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The MBC/MFC is then determined by subculturing from the wells with no visible growth to determine the lowest concentration that kills the microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Culture the test bacteria (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) or fungi (e.g., Microsporum canis) overnight on appropriate agar (B569324) plates.[1]
-
Prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Litorine Preparation:
-
Prepare a stock solution of litorine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the litorine stock solution in the appropriate broth in a 96-well microtiter plate.
-
-
Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microbes in broth without litorine) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of litorine at which there is no visible growth.
-
Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination.[2]
-
-
MBC/MFC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plate the aliquots onto fresh, antibiotic-free agar plates.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Data Presentation: Antimicrobial Activity of Litorine
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Escherichia coli | Data to be filled | Data to be filled |
| Staphylococcus aureus | Data to be filled | Data to be filled |
| Pseudomonas aeruginosa | Data to be filled | Data to be filled |
| Microsporum canis | Data to be filled | Data to be filled |
Experimental Workflow: MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Section 2: Bioactives from Littorina Species (Anti-Inflammatory and Antioxidant Activity)
Extracts from the marine snail Littorina littorea have shown anti-inflammatory properties in vivo.[3][4] While the specific active compounds have not been fully elucidated, the following in vitro assays can be used to screen for anti-inflammatory and antioxidant bioactivities of This compound (B1216117) or other compounds from this genus.
Anti-Inflammatory Assays
Objective: To evaluate the potential of a test compound to reduce inflammation in vitro.
Principle 1: Inhibition of Protein Denaturation: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory activity.[5][6]
Principle 2: Membrane Stabilization: The stabilization of red blood cell (RBC) membranes is analogous to the stabilization of lysosomal membranes. Lysosomal enzymes released during inflammation can cause further tissue damage. Therefore, a compound's ability to stabilize RBC membranes against hypotonicity- or heat-induced lysis can indicate anti-inflammatory potential.[5][6]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture:
-
Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.6 mL of the test compound at various concentrations (e.g., 10-100 µg/mL).[6]
-
-
Control and Standard:
-
A control group should be prepared with a suitable vehicle (e.g., DMSO) instead of the test compound.
-
Diclofenac sodium can be used as a standard anti-inflammatory drug.[6]
-
-
Incubation:
-
Incubate the samples at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[6]
-
Antioxidant Assays
Objective: To determine the free radical scavenging capacity of a test compound.
Principle: DPPH Radical Scavenging Assay: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant activity.[7][8][9]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a solution of DPPH (e.g., 0.1 mM) in methanol.
-
-
Reaction:
-
In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at approximately 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Data Presentation: Anti-Inflammatory and Antioxidant Activity
Table 2.1: In Vitro Anti-Inflammatory Activity
| Assay | Test Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
|---|---|---|---|---|
| Albumin Denaturation | L. littorea Extract | 50 | Data to be filled | Data to be filled |
| Albumin Denaturation | L. littorea Extract | 100 | Data to be filled | |
| Albumin Denaturation | L. littorea Extract | 150 | Data to be filled | |
| Membrane Stabilization | L. littorea Extract | 50 | Data to be filled | Data to be filled |
| Membrane Stabilization | L. littorea Extract | 100 | Data to be filled |
| Membrane Stabilization | L. littorea Extract | 150 | Data to be filled | |
Note: An in vivo study reported an ED₅₀ value of 119.80 mg/kg for the ethanol (B145695) extract of L. littorea in reducing inflammation.[3]
Table 2.2: In Vitro Antioxidant Activity
| Assay | Test Compound | Concentration (µg/mL) | % Scavenging Activity | IC₅₀ (µg/mL) |
|---|---|---|---|---|
| DPPH Scavenging | L. littorea Extract | Data to be filled | Data to be filled | Data to be filled |
| ABTS Scavenging | L. littorea Extract | Data to be filled | Data to be filled | Data to be filled |
Experimental Workflow: Anti-Inflammatory Assay
Workflow for the in vitro inhibition of protein denaturation assay.
Section 3: this compound (Tropane Alkaloid)
This compound is a tropane alkaloid found in plants such as Datura and Atropa belladonna.[10][11] It is a precursor in the biosynthesis of hyoscyamine (B1674123) and operates through cholinergic pathways.[12][13] Its bioactivity is primarily of interest in neuropharmacology.
Neuropharmacological Assays
Objective: To assess the potential of this compound to modulate key enzymes and pathways in the nervous system.
Principle: Acetylcholinesterase (AChE) Inhibition Assay: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a strategy used in the treatment of conditions like Alzheimer's disease.[12] The Ellman's method is a common colorimetric assay to measure AChE activity.
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and Acetylcholinesterase (AChE) enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Prepare various concentrations of this compound. Galantamine or donepezil (B133215) can be used as a positive control.
-
-
Reaction Setup (96-well plate):
-
Add the buffer, this compound (or control), and AChE enzyme to the wells.
-
Pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding DTNB and the substrate ATCI.
-
-
Measurement:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Calculation:
Cytotoxicity Assays
Objective: To determine the cytotoxic effect of this compound on neuronal and non-neuronal cell lines.
Principle: MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16][17]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed neuronal cells (e.g., SH-SY5Y) or other relevant cell lines in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Data Presentation: Neuropharmacological and Cytotoxic Activity
Table 3.1: In Vitro Neuropharmacological and Cytotoxic Effects of this compound
| Assay | Target/Cell Line | Test Compound | IC₅₀ (µM) |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | This compound | Data to be filled |
| Cytotoxicity (MTT) | SH-SY5Y (Neuroblastoma) | This compound | Data to be filled |
| Cytotoxicity (MTT) | HEK293 (Non-neuronal) | this compound | Data to be filled |
Signaling Pathway: Hypothetical Modulation of TLR Signaling
The transcriptome of Littorina littorea has been shown to contain genes for the Toll-like receptor (TLR) signaling pathway, which is involved in innate immunity and inflammation.[18] Bioactive compounds from this organism could potentially modulate this pathway.
Hypothetical modulation of the TLR signaling pathway by Littorina bioactives.
References
- 1. Litorine: a new macrolide antimicrobial isolated from Littorina aspera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medkoo.com [medkoo.com]
- 12. This compound | 21956-47-8 | FL170473 | Biosynth [biosynth.com]
- 13. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toll-like signaling pathway in the transcriptome of Littorina littorea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Techniques for Studying Littorine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) is a tropane (B1204802) alkaloid found in various plants, including those of the Datura and Atropa genera. It is a known precursor in the biosynthesis of other anticholinergic alkaloids like hyoscyamine (B1674123) and scopolamine. Due to its interaction with cholinergic pathways, this compound is a compound of interest for research in neuropharmacology, particularly in the context of cognitive function and neurodegenerative diseases. This document provides detailed application notes and standardized protocols for studying the cellular effects of this compound using in vitro cell culture techniques.
I. Cell Line Selection and Culture
The choice of cell line is critical for studying the neurological effects of this compound. Neuronal cell lines that endogenously express cholinergic receptors are ideal models.
Recommended Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express both muscarinic and nicotinic acetylcholine (B1216132) receptors.
-
PC-12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits a sympathetic neuron-like phenotype and is responsive to cholinergic stimulation.
General Culture Protocol:
-
Media Preparation:
-
SH-SY5Y: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.
-
PC-12: RPMI-1640 medium supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.
-
-
Cell Seeding:
-
Culture vessels should be coated with an appropriate extracellular matrix protein (e.g., collagen for PC-12, poly-L-lysine for SH-SY5Y) to promote attachment.
-
Seed cells at a density of 2 x 10^4 cells/cm².
-
-
Incubation:
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
-
Subculturing:
-
Passage cells when they reach 80-90% confluency.
-
II. Experimental Protocols
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Protocol:
-
Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and create a serial dilution to achieve the desired final concentrations.
-
Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0.1 | 98.5 ± 2.1 | 97.2 ± 3.5 | 95.8 ± 4.0 |
| 1 | 96.3 ± 3.0 | 94.1 ± 2.8 | 90.5 ± 5.1 |
| 10 | 92.1 ± 4.2 | 85.7 ± 5.0 | 78.3 ± 6.2 |
| 50 | 80.5 ± 5.5 | 65.4 ± 6.1 | 52.1 ± 7.5 |
| 100 | 68.2 ± 6.1 | 48.9 ± 7.2 | 35.6 ± 8.0 |
Note: The data presented in this table is illustrative and should be generated experimentally.
B. Neurite Outgrowth Assay
This assay assesses the potential of this compound to promote neuronal differentiation.
Protocol:
-
Seed PC-12 cells on collagen-coated plates in low-serum medium (1% horse serum) to induce a basal level of differentiation.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Nerve Growth Factor, NGF, at 50 ng/mL), and a vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a neuronal marker such as β-III tubulin and a nuclear counterstain (e.g., DAPI).
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and the percentage of cells with neurites longer than two cell body diameters using image analysis software.
Data Presentation:
| Treatment | Concentration | Percentage of Cells with Neurites (%) | Average Neurite Length (µm) |
| Vehicle Control | - | 15.2 ± 3.1 | 25.8 ± 5.2 |
| NGF (Positive Control) | 50 ng/mL | 65.7 ± 5.8 | 85.3 ± 9.7 |
| This compound | 1 µM | 22.5 ± 4.0 | 35.1 ± 6.8 |
| This compound | 10 µM | 38.9 ± 5.2 | 52.7 ± 8.1 |
| This compound | 50 µM | 45.3 ± 6.1 | 68.4 ± 9.0 |
Note: The data presented in this table is illustrative and should be generated experimentally.
C. Intracellular Calcium Imaging
This protocol measures the effect of this compound on intracellular calcium levels, a key second messenger in cholinergic signaling.
Protocol:
-
Seed SH-SY5Y cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with a balanced salt solution.
-
Acquire baseline fluorescence readings using a fluorescence microscope equipped with an imaging system.
-
Apply this compound at a specific concentration and continuously record the changes in fluorescence intensity over time.
-
As a positive control, use a known cholinergic agonist like carbachol.
-
Analyze the data by calculating the ratio of fluorescence at different wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in intracellular calcium concentration.
Data Presentation:
| Treatment | Concentration | Peak [Ca²⁺]i Fold Change (over baseline) |
| Vehicle Control | - | 1.05 ± 0.08 |
| Carbachol | 100 µM | 4.5 ± 0.6 |
| This compound | 10 µM | 1.8 ± 0.2 |
| This compound | 50 µM | 2.9 ± 0.4 |
| This compound | 100 µM | 3.7 ± 0.5 |
Note: The data presented in this table is illustrative and should be generated experimentally.
III. Visualization of Signaling Pathways and Workflows
A. Experimental Workflow for Assessing this compound's Cellular Effects
Caption: Workflow for studying the cellular effects of this compound.
B. Putative Cholinergic Signaling Pathway (Muscarinic Receptor)
Caption: Muscarinic receptor signaling cascade potentially activated by this compound.
C. Putative Cholinergic Signaling Pathway (Nicotinic Receptor)
Caption: Nicotinic receptor signaling cascade potentially activated by this compound.
IV. Conclusion
These application notes provide a framework for the systematic investigation of the cellular effects of this compound. By employing the described cell culture techniques and experimental protocols, researchers can elucidate the mechanisms of action of this compound and evaluate its potential as a therapeutic agent. It is crucial to optimize assay conditions for each specific cell line and experimental setup to ensure the generation of robust and reproducible data.
Application Notes and Protocol for the Enzymatic Assay of Littorine Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Littorine (B1216117) synthase (LS) is a key enzyme in the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications, including hyoscyamine (B1674123) and scopolamine. As a serine carboxypeptidase-like (SCPL) acyltransferase, this compound synthase catalyzes the esterification of tropine (B42219) and phenyllactylglucose to form this compound.[1][2][3] The characterization of this compound synthase activity is crucial for understanding the tropane alkaloid biosynthetic pathway, metabolic engineering efforts to enhance the production of these valuable compounds, and for the discovery of potential enzyme inhibitors.[3] This document provides a detailed protocol for the in vitro enzymatic assay of this compound synthase.
Principle of the Assay
The enzymatic activity of this compound synthase is determined by quantifying the formation of the product, this compound, from the substrates tropine and phenyllactylglucose. The reaction involves the transfer of the phenyllactyl group from phenyllactylglucose to tropine. The amount of this compound produced over time is measured using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for sensitive and specific quantification.
Data Presentation
Quantitative kinetic parameters for this compound synthase are not yet extensively documented in publicly available literature. The following table outlines the key parameters that should be determined experimentally using the protocol described below.
| Parameter | Symbol | Value | Unit |
| Michaelis Constant (Tropine) | Km (Tropine) | To be determined | µM |
| Michaelis Constant (Phenyllactylglucose) | Km (Phenyllactylglucose) | To be determined | µM |
| Catalytic Constant | kcat | To be determined | s-1 |
| Catalytic Efficiency | kcat/Km | To be determined | M-1s-1 |
| Optimal pH | To be determined | ||
| Optimal Temperature | To be determined | °C |
Experimental Protocols
Preparation of Recombinant this compound Synthase
a. Gene Synthesis and Cloning: The coding sequence for this compound synthase from a source organism (e.g., Atropa belladonna) can be synthesized and codon-optimized for expression in a suitable host, such as Escherichia coli or Pichia pastoris. The gene should be cloned into an expression vector containing a purification tag, such as a polyhistidine (His) tag.
b. Protein Expression and Purification: Transform the expression vector into the chosen host cells. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, methanol (B129727) for P. pastoris). Harvest the cells, lyse them, and purify the recombinant this compound synthase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and concentration of the enzyme should be verified by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).
Preparation of Substrates
a. Tropine: Tropine can be commercially sourced. Prepare a stock solution in an appropriate solvent (e.g., water or a suitable buffer) and store at -20°C.
b. Phenyllactylglucose: Phenyllactylglucose is not readily available commercially and needs to be synthesized enzymatically.
-
Expression and Purification of Phenyllactate UDP-Glycosyltransferase (UGT): Express and purify a recombinant UGT, such as UGT1 from Atropa belladonna, which catalyzes the glycosylation of phenyllactate.[2][3]
-
Enzymatic Synthesis: Set up a reaction mixture containing phenyllactate, UDP-glucose, and the purified UGT in a suitable buffer. Incubate until the reaction reaches completion.
-
Purification: Purify the synthesized phenyllactylglucose from the reaction mixture using chromatographic techniques such as solid-phase extraction or preparative HPLC. Confirm the identity and purity of the product by LC-MS/MS and NMR.
Enzymatic Assay Protocol
a. Reagents and Buffers:
-
Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM DTT. The optimal pH should be experimentally determined.
-
Enzyme Solution: Purified recombinant this compound synthase diluted in assay buffer to the desired concentration.
-
Substrate Solutions: Stock solutions of tropine and phenyllactylglucose in assay buffer.
-
Stop Solution: 1:1 (v/v) Acetonitrile:Methanol with an internal standard (e.g., deuterated this compound or a structurally similar compound).
b. Assay Procedure:
-
Prepare a reaction master mix containing the assay buffer and phenyllactylglucose.
-
Aliquot the master mix into microcentrifuge tubes.
-
Pre-warm the tubes to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution and tropine to each tube. The final reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction for a specific period (e.g., 30 minutes) during which the reaction is linear.
-
Terminate the reaction by adding an equal volume of the cold stop solution.
-
Vortex the tubes and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
c. Controls:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic product formation.
-
No Substrate Control: Omit one of the substrates to ensure that the product is not a contaminant from the enzyme or other substrate preparations.
Quantification of this compound by LC-MS/MS
a. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate this compound from the substrates and other reaction components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (m/z 290 -> appropriate fragment ion) and the internal standard.[1]
c. Quantification: Create a standard curve using authentic this compound standard of known concentrations. Quantify the amount of this compound produced in the enzymatic reaction by comparing its peak area to the standard curve, normalized to the internal standard.
Mandatory Visualizations
Caption: Workflow for the enzymatic assay of this compound Synthase.
Caption: Biosynthetic reaction catalyzed by this compound Synthase.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Littorine Yield in Datura stramonium Hairy Root Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize littorine (B1216117) yield in Datura stramonium hairy root cultures.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in Datura stramonium hairy root cultures?
A1: this compound is a crucial intermediate in the biosynthesis of tropane (B1204802) alkaloids. It serves as the direct precursor to hyoscyamine (B1674123), which is then converted to scopolamine (B1681570). Optimizing this compound accumulation is a key strategy for enhancing the yield of these medicinally important downstream alkaloids.
Q2: Which analytical methods are recommended for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and effective method for the simultaneous quantification of this compound, hyoscyamine, and scopolamine. A reverse-phase C18 column is typically used.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for this purpose.[3]
Q3: What are the most effective strategies for increasing this compound and downstream tropane alkaloid production?
A3: The most effective strategies include a combination of media optimization, elicitation, and precursor feeding. Optimizing the culture medium provides the necessary nutrients for growth and secondary metabolism. Elicitors trigger the plant's defense responses, which often leads to an increase in alkaloid biosynthesis. Precursor feeding ensures that the building blocks for this compound are readily available.
Q4: How stable is tropane alkaloid production in long-term hairy root cultures?
A4: Datura stramonium hairy root cultures are known for their genetic and biosynthetic stability over long periods of subculturing, often spanning several years.[4][5] However, periodic screening and selection of high-yielding lines are recommended to maintain optimal production.
Troubleshooting Guides
Low or No Hairy Root Induction
| Problem | Possible Cause | Solution |
| No root formation after infection. | Ineffective Agrobacterium rhizogenes strain. | Use a virulent strain known to be effective with Datura stramonium, such as A4 or ATCC 15834.[6][7] |
| Low bacterial concentration. | Ensure the bacterial culture is in the logarithmic growth phase (OD600 of 0.6-0.8). | |
| Inappropriate explant type. | Use young, healthy explants such as cotyledons, leaves, or hypocotyls from sterile seedlings.[8] | |
| Low transformation efficiency. | Insufficient co-cultivation time. | Co-cultivate the explants with Agrobacterium for 2-3 days in the dark. |
| Overgrowth of Agrobacterium after co-cultivation. | Wash the explants thoroughly with sterile water and transfer them to a medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate the bacteria.[8] |
Poor Hairy Root Growth
| Problem | Possible Cause | Solution |
| Slow growth and browning of roots. | Nutrient limitation in the medium. | Subculture the roots into a fresh medium. Gamborg's B5 or Murashige and Skoog (MS) media are commonly used. Consider using a diluted medium (e.g., half-strength B5) which can sometimes improve growth and production. |
| Inappropriate culture conditions. | Maintain cultures at 25°C in the dark on a rotary shaker (100-120 rpm).[5] | |
| Callus formation on roots. | Imbalance of endogenous hormones. | Hairy roots are typically hormone-autotrophic. If callus formation is excessive, it may indicate a mutation. It is best to select and subculture root lines that exhibit a highly branched, non-callogenic phenotype. |
Low this compound and Tropane Alkaloid Yield
| Problem | Possible Cause | Solution |
| Low baseline alkaloid production. | Suboptimal culture medium composition. | Optimize the concentrations of nitrate, calcium, and sucrose (B13894) in the medium. Response Surface Methodology (RSM) can be an effective statistical tool for this optimization. |
| The endogenous level of precursors is a limiting factor. | Supplement the culture medium with precursors like L-phenylalanine (0.5 mM) at the late exponential or early stationary growth phase.[9][10] | |
| Ineffective elicitation. | Incorrect elicitor concentration or timing of application. | Apply elicitors like Methyl Jasmonate (MeJA) at concentrations between 100-150 µM during the late exponential growth phase.[11][12] The optimal concentration can be species and even clone-dependent. |
| Elicitor preparation is incorrect. | Prepare stock solutions of elicitors in appropriate solvents (e.g., ethanol (B145695) for MeJA) and filter-sterilize before adding to the culture medium.[13] | |
| Alkaloids are not being released into the medium. | Cell membranes are intact. | While this is the normal state, some treatments like the addition of Tween 20 have been shown to permeabilize the membranes and increase the release of alkaloids into the medium, which can simplify extraction.[9] |
Data on Elicitation and Precursor Feeding
The following tables summarize the quantitative effects of various treatments on tropane alkaloid production in Datura and related species. Note that this compound is often rapidly converted to hyoscyamine, so data on hyoscyamine and total tropane alkaloids are indicative of the flux through the pathway involving this compound.
Table 1: Effect of Elicitors on Tropane Alkaloid Yield
| Elicitor | Plant Species | Concentration | Target Alkaloid | Yield Increase | Reference |
| Methyl Jasmonate (MJ) | Datura stramonium | 150 µM | Scopolamine & Atropine | Significant increase | [11][12] |
| Acetylsalicylic Acid (ASA) | Datura spp. | 0.1 µM | Hyoscyamine | Up to 7.94 mg/g DW | [14][15] |
| Tobamoviruses (e.g., ToMV SL-1) | Datura stramonium | N/A | Hyoscyamine | Up to 16.54-fold increase in roots | [3] |
| Yeast Extract | Datura stramonium | 300 mg/L | Hyoscyamine | 38.8-fold increase | [16] |
| Chitosan, MeJA, Cyclodextrin | Peanut hairy roots | Various | Stilbenes | Significant increase | [17] |
Table 2: Effect of Precursor Feeding on Tropane Alkaloid Yield
| Precursor | Plant Species | Concentration | Target Alkaloid | Yield Increase | Reference |
| Phenylalanine & Ornithine | Datura stramonium | Not specified | Total Alkaloids | 5-fold increase | [10] |
| L-phenylalanine (with Tween 20) | Datura innoxia | 0.5 mM | Hyoscyamine | Significant increase | [9] |
Experimental Protocols
Protocol 1: Induction of Hairy Roots in Datura stramonium
This protocol is a generalized procedure based on common practices.[18][19][20]
-
Seed Sterilization and Germination:
-
Surface sterilize Datura stramonium seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 2% sodium hypochlorite (B82951) solution with a drop of Tween 20.
-
Rinse the seeds 3-4 times with sterile distilled water.
-
Germinate the seeds on a hormone-free, half-strength MS medium solidified with 0.8% agar.
-
Incubate at 25°C with a 16/8 hour light/dark photoperiod.
-
-
Preparation of Agrobacterium rhizogenes :
-
Streak a culture of A. rhizogenes (e.g., strain ATCC 15834) on solid YEB or LB medium with appropriate antibiotics and incubate at 28°C for 48 hours.
-
Inoculate a single colony into liquid YEB or LB medium and grow overnight at 28°C with shaking until the culture reaches an OD600 of 0.6-0.8.
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to the same OD600.
-
-
Infection and Co-cultivation:
-
Excise explants (e.g., leaf discs or stem segments) from 2-3 week old sterile seedlings.
-
Immerse the explants in the bacterial suspension for 5-10 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid, hormone-free MS medium.
-
Co-cultivate for 2-3 days in the dark at 25°C.
-
-
Establishment of Hairy Root Cultures:
-
Transfer the explants to solid MS medium containing an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L cefotaxime).
-
Subculture every 2 weeks onto fresh medium with a decreasing concentration of the antibiotic.
-
Hairy roots should emerge from the wound sites within 2-4 weeks.
-
Once the roots are well-established and free of bacteria, transfer them to liquid, hormone-free MS or B5 medium for proliferation.
-
Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
-
Prepare MeJA Stock Solution:
-
Dissolve MeJA in 95% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Elicitation Procedure:
-
Grow hairy root cultures in liquid medium for a predetermined period (e.g., 21 days) to reach the late exponential growth phase.
-
Add the sterile MeJA stock solution to the culture flasks to achieve the desired final concentration (e.g., 150 µM).[11][12]
-
Incubate the elicited cultures for the desired time period (e.g., 24-72 hours) before harvesting.
-
Protocol 3: Precursor Feeding with L-Phenylalanine
-
Prepare L-Phenylalanine Stock Solution:
-
Dissolve L-phenylalanine in sterile distilled water to create a stock solution (e.g., 50 mM).
-
Filter-sterilize the solution.
-
-
Feeding Procedure:
Protocol 4: Extraction and Quantification of this compound and Hyoscyamine by HPLC
This protocol is a general guideline based on established methods.[1][2][22][23]
-
Extraction:
-
Harvest the hairy roots and blot them dry. Determine the fresh weight.
-
Freeze-dry the roots to determine the dry weight.
-
Grind the dried roots into a fine powder.
-
Extract a known amount of powdered root tissue (e.g., 50 mg) with methanol (B129727) or an acidic aqueous solution (e.g., 0.2% sulfuric acid) using sonication or shaking.
-
Make the extract alkaline (pH ~9) with NaOH or ammonia (B1221849) and partition with an organic solvent like chloroform (B151607) or dichloromethane.
-
Evaporate the organic phase to dryness and redissolve the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a slightly acidic or neutral pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-230 nm.
-
Quantification: Create a calibration curve using authentic standards of this compound and hyoscyamine to quantify the concentrations in the samples.
-
Visualizations
Caption: Experimental workflow for optimizing this compound yield.
Caption: Jasmonate signaling pathway for alkaloid biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring the Metabolic Stability of Engineered Hairy Roots after 16 Years Maintenance [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. Tropane alkaloid production in Datura stramonium suspension cultures: elicitor and precursor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In vitro plant regeneration and Agrobacterium tumefaciens–mediated transformation of Datura stramonium (Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Agrobacterium rhizogenes mediated hairy root transformation protocol for fenugreek - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pomics.com [pomics.com]
- 23. Simultaneous quantification of hyoscyamine and scopolamine using HPLC-DAD in four Solanaceae: Hyoscyamus niger, Datura stramonium, Atropa belladonna and Mandragora officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Littorine Extraction Protocols
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Littorine extraction protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound, with a primary focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound extraction?
A1: this compound is a tropane (B1204802) alkaloid found in various plants of the Solanaceae family. The most common sources for its extraction include species such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane). The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (roots, leaves, seeds), and the plant's developmental stage.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical for efficient this compound extraction. Generally, polar organic solvents are effective for the extraction of tropane alkaloids. Ethanol (B145695) and methanol (B129727), often in aqueous solutions (e.g., 70-80% ethanol), are widely used. The selection of the optimal solvent depends on the specific plant matrix and the desired purity of the initial extract. Acidified water can also be used to extract alkaloids in their salt form, which can be advantageous for subsequent purification steps.
Q3: What are the key factors that influence the yield of this compound during extraction?
A3: Several factors can significantly impact the yield of this compound:
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Plant Material Quality: The concentration of this compound in the plant material is a primary determinant of the final yield. Factors such as plant genetics, growing conditions, and harvest time can affect alkaloid content.
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Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent penetration, leading to more efficient extraction.
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Solvent Choice: The polarity and selectivity of the solvent are crucial for effectively dissolving this compound while minimizing the co-extraction of impurities.
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Temperature: Higher temperatures can increase the solubility of this compound and the extraction efficiency. However, excessive heat may lead to the degradation of the compound.
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Extraction Time: A sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent.
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pH: The pH of the extraction medium can influence the form (free base or salt) and stability of the alkaloid, thereby affecting its solubility and extraction efficiency.
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Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction by providing a larger concentration gradient.
Q4: What are the most common methods for this compound extraction?
A4: Several methods can be employed for the extraction of this compound from plant materials:
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Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period with occasional agitation.
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Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with a heated solvent, leading to a more exhaustive extraction.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent, which disrupt plant cell walls and enhance solvent penetration, often resulting in higher yields in shorter times.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, accelerating the extraction process.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the extraction and purification process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder. |
| Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently dissolve this compound. | Test different solvents and solvent mixtures. For tropane alkaloids, polar solvents like ethanol (e.g., 70-80%) or methanol are often effective.[1] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize the extraction time and temperature through small-scale trials. For some tropane alkaloids, temperatures around 68°C have been shown to be effective.[1] However, be aware that excessive heat can degrade thermolabile compounds. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound. | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. | |
| Low Purity of Isolated this compound | Inefficient Chromatographic Separation: The chosen solvent system for column chromatography may not be effectively separating this compound from other co-extracted compounds. | Perform small-scale trials with different solvent systems (mobile phases) using Thin Layer Chromatography (TLC) to optimize the separation before running a large-scale column. |
| Co-elution of Impurities: Impurities with similar polarity to this compound may be co-eluting during chromatography. | Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different chromatographic technique, such as preparative HPLC, for better resolution. | |
| Degradation of this compound during Purification: this compound may be sensitive to the pH or solvents used during the purification steps. | Monitor the pH of your solutions and avoid strongly acidic or basic conditions if this compound is found to be unstable. Ensure that solvents are evaporated at low temperatures under reduced pressure. | |
| Inconsistent Yields between Batches | Variability in Plant Material: The concentration of this compound can vary between different batches of plant material. | Source plant material from a consistent and reputable supplier. If possible, analyze the this compound content of a small sample from each new batch before performing a large-scale extraction. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. | Standardize all extraction parameters and maintain detailed records for each extraction run to ensure reproducibility. |
Quantitative Data on Tropane Alkaloid Extraction
While specific quantitative data for this compound extraction is limited in publicly available literature, the following tables provide data for the extraction of total tropane alkaloids from Anisodus luridus, which can serve as a valuable reference for optimizing this compound extraction protocols.[1]
Table 1: Effect of Ethanol Concentration on Total Tropane Alkaloid Yield [1]
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Total Tropane Alkaloid Yield (mg/g) |
| 60 | 68 | 20 | 5.8 |
| 70 | 68 | 20 | 6.1 |
| 78 | 68 | 20 | 6.2 |
| 80 | 68 | 20 | 6.0 |
| 90 | 68 | 20 | 5.5 |
Table 2: Effect of Extraction Temperature on Total Tropane Alkaloid Yield [1]
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Total Tropane Alkaloid Yield (mg/g) |
| 78 | 50 | 20 | 5.7 |
| 78 | 60 | 20 | 6.0 |
| 78 | 68 | 20 | 6.2 |
| 78 | 70 | 20 | 6.1 |
| 78 | 80 | 20 | 5.9 |
Table 3: Effect of Extraction Time on Total Tropane Alkaloid Yield [1]
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Total Tropane Alkaloid Yield (mg/g) |
| 78 | 68 | 10 | 5.6 |
| 78 | 68 | 15 | 5.9 |
| 78 | 68 | 20 | 6.2 |
| 78 | 68 | 25 | 6.1 |
| 78 | 68 | 30 | 6.0 |
Data adapted from a study on the optimization of tropane alkaloid extraction from Anisodus luridus.[1]
Experimental Protocols
Protocol 1: General Acid-Base Extraction for this compound
This protocol describes a standard acid-base extraction method for isolating tropane alkaloids, including this compound, from plant material.
1. Preparation of Plant Material:
-
Thoroughly dry the plant material (e.g., roots or leaves) in a well-ventilated area or an oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder to maximize the surface area for extraction.
2. Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large flask.
-
Add a sufficient volume of 70-80% ethanol to fully submerge the powder (e.g., a 1:10 solid-to-solvent ratio).
-
Acidify the mixture with a dilute acid (e.g., 1% sulfuric acid) to a pH of approximately 2-3.
-
Macerate the mixture for 24 hours at room temperature with occasional stirring, or perform ultrasound-assisted extraction for 60 minutes.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant material.
3. Acid-Base Partitioning:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
Wash the resulting aqueous solution with a non-polar solvent like hexane (B92381) to remove pigments and other non-polar impurities. Discard the hexane layer.
-
Make the aqueous layer alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) until the pH reaches 9-10. This will convert the alkaloid salts to their free base form.
-
Extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent such as chloroform (B151607) or dichloromethane.
-
Combine the organic fractions and wash them with distilled water to remove any remaining impurities.
4. Concentration and Isolation:
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) and then filter.
-
Concentrate the dried extract using a rotary evaporator to obtain the crude alkaloid extract.
-
The crude extract can be further purified using column chromatography.
Protocol 2: Purification by Column Chromatography
1. Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
2. Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
3. Elution:
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol) in a stepwise or linear gradient.
4. Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable developing solvent system for TLC of tropane alkaloids is chloroform:methanol:acetone:25% ammonia (B1221849) (75:15:10:1.8, v/v/v/v).
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Visualizations
Caption: Workflow for this compound Extraction and Isolation.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Overcoming peak broadening in 1H NMR analysis of Littorine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the 1H NMR analysis of Littorine, with a specific focus on resolving peak broadening issues.
Troubleshooting Guide: Overcoming Peak Broadening
Q1: Why are the peaks in my 1H NMR spectrum of this compound broad?
Peak broadening in the 1H NMR spectrum of this compound, a tropane (B1204802) alkaloid, can stem from several factors. The most common causes include:
-
High Sample Concentration: Concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[1] For routine 1H NMR of small molecules like this compound, a concentration of 1-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2][3]
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad spectral lines. Proper shimming of the NMR spectrometer is crucial for achieving sharp signals.[1]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[1] It is essential to use thoroughly cleaned glassware to avoid contamination. Dissolved oxygen is a common paramagnetic impurity that can be removed by degassing the sample.[4]
-
Chemical Exchange: this compound possesses a hydroxyl (-OH) group and a tertiary amine, both of which have protons that can undergo chemical exchange.[1][5] This is a frequent cause of peak broadening for these specific protons. The rate of exchange is often dependent on factors like temperature, solvent, and pH.
-
Incomplete Dissolution: If the sample is not fully dissolved, the heterogeneity of the solution will lead to broad lines.[1] Ensure complete solubility in the chosen deuterated solvent. Filtering the sample into the NMR tube can help remove any particulate matter.[6][7]
Q2: How can I reduce peak broadening caused by high sample concentration?
The straightforward solution is to dilute your sample. If you have prepared a concentrated sample for 13C NMR (which typically requires 5-50 mg), you may observe broader lines in the corresponding 1H NMR spectrum due to increased viscosity.[2] It is advisable to prepare a separate, more dilute sample for 1H NMR analysis. For quantitative 1H NMR, a concentration of around 6.0 mg/mL has been successfully used for indole (B1671886) alkaloids.[8]
Q3: What steps can I take to minimize the effect of paramagnetic impurities?
To minimize paramagnetic broadening:
-
Use High-Purity Solvents: Ensure your deuterated solvents are of high quality.
-
Thoroughly Clean Glassware: Wash NMR tubes and any other glassware meticulously to remove any traces of metal ions.
-
Filter Your Sample: Passing the sample through a small plug of glass wool into the NMR tube can help remove particulate impurities.[6]
-
Degas the Sample: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample or use the freeze-pump-thaw technique for more sensitive samples.[6]
-
Use Chelating Agents: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester paramagnetic metal ions, although this may introduce new signals into your spectrum.
Q4: My -OH and N-CH3 proton signals are broad. How can I sharpen them?
Broadening of hydroxyl and amine-adjacent protons is often due to chemical exchange. Here are several strategies to address this:
-
Add D2O: Add a drop of deuterium (B1214612) oxide (D2O) to your sample, shake it, and re-acquire the spectrum. Exchangeable protons (-OH and any labile N-H if the amine were protonated) will be replaced by deuterium, causing their signals to disappear or significantly decrease in intensity. This is a definitive way to identify these peaks.[1][5]
-
Change the Solvent: The choice of solvent can significantly impact chemical exchange rates. Using a hydrogen-bond-accepting solvent like DMSO-d6 can sometimes slow down the exchange of -OH protons, resulting in sharper signals.[9] Conversely, protic solvents like methanol-d4 (B120146) may accelerate exchange.
-
Vary the Temperature: Temperature affects the rate of chemical exchange.[10] Acquiring the spectrum at a lower temperature can slow down the exchange process, leading to sharper peaks. Conversely, if the broadening is due to conformational exchange, increasing the temperature might cause the different conformations to interconvert more rapidly, resulting in a sharpened, averaged signal. Variable temperature NMR studies can be very informative.[11]
-
Adjust the pH: For nitrogen-containing compounds like this compound, the protonation state of the nitrogen can influence the spectrum. The pH of the sample can affect chemical shifts and peak shapes.[12] While not always straightforward in organic solvents, ensuring the sample is free from acidic or basic impurities can help. In aqueous solutions, buffering the sample to a specific pH can be beneficial.
Quantitative Data Summary
The following table summarizes key experimental parameters that can be adjusted to mitigate peak broadening in the 1H NMR analysis of this compound.
| Parameter | Recommended Range/Value | Rationale | Potential Issues |
| Sample Concentration | 1-10 mg / 0.6-0.7 mL | Minimizes viscosity and intermolecular interactions.[2][3] | Very low concentrations may lead to poor signal-to-noise. |
| Temperature | Variable (e.g., 25°C to 80°C) | Can slow down or speed up chemical/conformational exchange to sharpen peaks.[11] | Solvent volatility at high temperatures; potential for sample degradation. |
| pH | Neutral (or buffered in aqueous media) | Stabilizes the protonation state of the amine and hydroxyl groups, reducing exchange-related broadening.[12] | Difficult to control in non-aqueous solvents; may require addition of acids/bases which can complicate the spectrum. |
| Relaxation Delay (d1) | > 5 x T1 (typically 1-5 s for 90° pulse) | Allows for full relaxation of protons between scans, ensuring accurate integration and preventing signal saturation which can affect lineshape.[13] | Longer delays increase total experiment time. |
| Acquisition Time (AQ) | ~3 seconds | Provides good resolution without acquiring excessive noise.[14] | Too short an acquisition time can truncate the FID, leading to artificially broadened lines. |
Experimental Protocols
Detailed Methodology for High-Resolution 1H NMR Sample Preparation of this compound
-
Weighing the Sample: Accurately weigh approximately 1-5 mg of purified this compound into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD-d4). Chloroform-d is a common starting point for many organic molecules.[15]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration: Take a Pasteur pipette and tightly pack a small amount of glass wool into the narrow tip. Filter the sample solution through this pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial for removing any particulate matter that can degrade spectral resolution.[6][7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
D2O Exchange (Optional): To identify exchangeable protons, acquire an initial 1H NMR spectrum. Then, add one drop of D2O to the NMR tube, cap it, and shake gently to mix. Re-acquire the spectrum and look for the disappearance of signals.
-
Degassing (Optional): For very high-resolution work, degas the sample by bubbling a gentle stream of an inert gas (e.g., nitrogen or argon) through the solution for a few minutes before capping the tube.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Temperature on 1H NMR Spectra, Antitrypanosomal Activity, Conformational Analysis, and Molecular Docking of Curine Derivatives from Berberis brevissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: Enhancing Chromatographic Resolution of Littorine and its Isomers
Welcome to the technical support center for the chromatographic analysis of Littorine and its isomers. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound and its isomers?
A1: The primary challenges include:
-
Chirality: this compound and its isomers are chiral compounds, meaning they exist as non-superimposable mirror images (enantiomers). Separating these enantiomers requires specialized chiral stationary phases (CSPs) as they have identical physical and chemical properties in an achiral environment.[1]
-
Structural Similarity: Diastereomers of this compound, while having different physical properties, can still be challenging to separate due to their structural similarity, requiring highly selective chromatographic systems.
-
Peak Tailing: As basic compounds, this compound and its isomers are prone to peak tailing due to interactions with acidic residual silanol (B1196071) groups on silica-based stationary phases.[2] This can compromise resolution and quantification.
-
Low Concentrations in Natural Sources: When analyzing natural product extracts, the low abundance of this compound and its isomers can necessitate sensitive detection methods and efficient sample preparation to remove interfering matrix components.
Q2: Which chromatographic techniques are most suitable for separating this compound and its isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the separation of tropane (B1204802) alkaloids like this compound.[3] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also applicable. For enantioselective separation, chiral HPLC using Chiral Stationary Phases (CSPs) is the method of choice.[4]
Q3: How do I choose the right chiral stationary phase (CSP) for my separation?
A3: The selection of a CSP is often empirical. However, for tropane alkaloids, polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein (B1211001) - AGP) have shown great success.[5][6] It is recommended to screen a few different types of CSPs to find the one that provides the best selectivity for your specific isomers.
Q4: What is the importance of sample preparation in the analysis of this compound?
A4: Proper sample preparation is critical to protect the analytical column from contaminants, reduce matrix effects, and improve the accuracy and reproducibility of your results. For plant materials, this typically involves extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the alkaloids, followed by a clean-up step to remove interfering substances.[4][7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and its isomers.
| Problem | Potential Causes | Solutions |
| Poor Resolution of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.[2]- Incorrect temperature.[2]- Flow rate is too high.[2] | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, acetonitrile) and its concentration. For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution.- Evaluate the effect of temperature on the separation. Both increasing and decreasing the temperature can impact resolution.- Reduce the flow rate to allow for better interaction with the stationary phase. |
| Peak Tailing | - Secondary interactions with residual silanol groups on the stationary phase.[2]- Column overload.[2]- Inappropriate mobile phase pH for ionizable isomers.- Column contamination or degradation.[2] | - Use a high-purity, end-capped column or a column specifically designed for basic compounds.- Add a competitive base like triethylamine (B128534) (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a single ionic form.- Clean the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions. |
| Broad Peaks | - Extra-column volume (dead volume) in the system.- Injection of too large a sample volume.- Sample solvent is stronger than the mobile phase. | - Use shorter, narrower internal diameter tubing for connections.- Reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the system and injector with a strong solvent.- Run blank injections to identify the source of contamination. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in temperature.- Changes in mobile phase composition.- Pump malfunction. | - Ensure the column is fully equilibrated with the mobile phase before each run (at least 10-20 column volumes).- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure accurate mixing.- Check the pump for leaks and ensure a stable flow rate. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Hyoscyamine (B1674123) Enantiomers
This method is adapted from a validated procedure for the analysis of atropine (B194438) enantiomers.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiral AGP (α1-acid glycoprotein) column.[8]
-
Mobile Phase: A buffered phosphate (B84403) solution (containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0 with orthophosphoric acid) and acetonitrile (B52724) (99:1, v/v).[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 20 °C.[8]
-
Detection: UV at 205 nm.[8]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer standard or sample in the mobile phase.
-
Dilute the stock solution to a working concentration (e.g., 10-30 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC-MS/MS for Hyoscyamine Enantiomers
This method is suitable for sensitive and selective quantification, especially in complex matrices.
-
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
-
-
Sample Preparation:
-
For plant extracts, perform a solid-phase extraction (SPE) with a strong cation exchange sorbent for initial cleanup and concentration.[9]
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
The following tables present hypothetical quantitative data based on typical chiral separations of tropane alkaloids to illustrate expected results.
Table 1: Chromatographic Parameters for Hyoscyamine Enantiomers (Protocol 1)
| Parameter | (+)-Hyoscyamine | (-)-Hyoscyamine |
| Retention Time (min) | 8.5 | 10.2 |
| Tailing Factor | 1.1 | 1.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Table 2: Performance Characteristics of a Validated Chiral HPLC Method for Atropine (Proxy for this compound Isomers) [8][10]
| Parameter | Value |
| Linearity Range (µg/mL) | 14.0 - 26.0 |
| Correlation Coefficient (r) | > 0.9999 |
| Accuracy (Recovery %) | 100.1 - 100.5 |
| Precision (RSD %) | < 1.1 |
Visualizations
Biosynthesis of Hyoscyamine from Phenylalanine and Ornithine
The following diagram illustrates the biosynthetic pathway leading to hyoscyamine, with this compound as a key intermediate.
References
- 1. Determination of enantiomeric purity of hyoscyamine from scopolia extract using HPLC-CD system without chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 5. Strategy Approach for Direct Enantioseparation of Hyoscyamine Sulfate and Zopiclone on a Chiral αl-Acid Glycoprotein Column and Determination of Their Eutomers: Thermodynamic Study of Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of atropine enantiomers in ophthalmic solutions by liquid chromatography using a Chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Littorine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS quantification of littorine (B1216117). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the LC-MS/MS quantification of this compound?
The primary challenges in quantifying this compound, a tropane (B1204802) alkaloid, by LC-MS/MS are managing matrix effects and dealing with potential co-elution of isomeric compounds.[1] Matrix effects, which can cause ion suppression or enhancement, directly impact the accuracy, precision, and sensitivity of the quantification.[2] Additionally, complex matrices such as plasma, serum, or plant extracts contain numerous endogenous components that can interfere with the analysis.
Q2: What is a matrix effect, and how does it affect this compound quantification?
A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[2] In electrospray ionization (ESI), these interfering substances can compete with this compound for ionization, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal. This can result in inaccurate and unreliable quantification. For tropane alkaloids like this compound, matrix effects are a significant concern, especially in complex biological fluids like plasma.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis in plasma?
Several sample preparation techniques can be employed to reduce matrix effects by removing interfering components from the plasma sample before LC-MS/MS analysis. The most common and effective methods include:
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Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent, such as acetonitrile (B52724), is added to the plasma sample to precipitate proteins.[3][4] While effective at removing a large portion of proteins, it may not remove other matrix components like phospholipids, which can also cause matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE separates this compound from the sample matrix based on its solubility in two immiscible liquids. This technique can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain this compound while matrix components are washed away. This method often yields the cleanest extracts, significantly reducing matrix effects.
Q4: What type of internal standard (IS) is recommended for the quantification of this compound?
The use of an appropriate internal standard is crucial for accurate and precise quantification, as it compensates for variability during sample preparation and analysis. For this compound, the following options are recommended:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for LC-MS/MS quantification. A SIL IS of this compound would have identical chemical and physical properties, ensuring it behaves similarly to this compound during extraction and ionization, thus providing the most accurate correction for matrix effects and other sources of variability. While highly effective, SIL standards for specific compounds like this compound may not be commercially available and can be expensive to synthesize.
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Structurally Similar Analog Internal Standard: When a SIL IS is not available, a structurally similar compound can be used. For the analysis of a group of tropane alkaloids including this compound, cocaine-d3 has been successfully used as an internal standard.[3][4] Other deuterated tropane alkaloids like atropine-d3 and scopolamine-d3 are also commonly used in the analysis of this class of compounds and could be considered.[5][6]
Q5: What is a matrix-matched calibration curve, and why is it important for this compound quantification?
A matrix-matched calibration curve is prepared by spiking known concentrations of this compound into a blank matrix that is identical to the samples being analyzed (e.g., blank plasma).[5][7] This approach helps to compensate for matrix effects because the calibration standards and the samples will experience similar levels of ion suppression or enhancement. This leads to more accurate quantification compared to calibration curves prepared in a simple solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and pH. Consider a different column chemistry if the issue persists. |
| Low Signal Intensity or High LLOQ | Significant ion suppression due to matrix effects. | Implement a more rigorous sample cleanup method such as SPE. Ensure the use of an appropriate internal standard. Optimize MS source parameters. |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. Instability of this compound in the matrix. | Automate sample preparation steps if possible. Ensure consistent timing and technique for manual procedures. Investigate the stability of this compound under the storage and analysis conditions. Use a stable isotope-labeled internal standard if available. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected matrix effects. Inappropriate calibration strategy. | Use a stable isotope-labeled internal standard. Prepare matrix-matched calibration curves. |
| Interfering Peaks | Co-elution of endogenous matrix components or isomers. | Optimize the chromatographic separation to resolve the interfering peaks from this compound. Develop a more selective MRM transition. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the LC-MS/MS quantification of this compound.
Protocol 1: Sample Preparation of Plasma Samples by Protein Precipitation
This protocol is adapted from a validated method for the simultaneous determination of seven tropane alkaloids, including this compound, in plasma.[3][4]
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., cocaine-d3 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Preparation of Matrix-Matched Calibration Curve for this compound in Plasma
Materials:
-
Blank plasma (free of this compound and other interfering substances)
-
This compound stock solution of known concentration
-
Internal Standard (IS) solution
-
Equipment and reagents for protein precipitation (as in Protocol 1)
Procedure:
-
Prepare a series of this compound working solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.05 to 50 ng/mL).
-
For each calibration level, spike 90 µL of blank plasma with 10 µL of the corresponding this compound working solution in a microcentrifuge tube.
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Prepare a blank sample by adding 10 µL of the diluent (without this compound) to 90 µL of blank plasma.
-
Add 20 µL of the internal standard solution to each calibration standard and the blank sample.
-
Proceed with the protein precipitation procedure as described in Protocol 1 (steps 3-9).
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Construct the calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of this compound.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of tropane alkaloids in biological matrices, illustrating the effectiveness of different analytical strategies.
Table 1: Recovery and Precision of Tropane Alkaloids in Plasma using Protein Precipitation and Cocaine-d3 as Internal Standard
| Analyte | Recovery (%) | Coefficient of Variation (%) |
| This compound | 88 - 94 | 2 - 13 |
| Atropine (B194438) | 88 - 94 | 2 - 13 |
| Scopolamine | 88 - 94 | 2 - 13 |
| Cocaine | 88 - 94 | 2 - 13 |
| Homatropine | 88 - 94 | 2 - 13 |
Data adapted from a study on the simultaneous quantification of seven tropane alkaloids in plasma.[3][4]
Table 2: Comparison of Recoveries for Atropine and Scopolamine using a µ-QuEChERS Method in Leafy Vegetables
| Analyte | Spiked Level (ng/g) | Recovery (%) |
| Atropine | 5 | 90 - 100 |
| 25 | 90 - 100 | |
| 200 | 90 - 100 | |
| Scopolamine | 5 | 93 - 95 |
| 25 | 93 - 95 | |
| 200 | 93 - 95 |
This table demonstrates the high recovery achievable with a thorough extraction and cleanup method in a complex plant matrix.[5]
Visualizations
Troubleshooting Workflow for this compound Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.
Experimental Workflow for this compound Quantification in Plasma
Caption: Experimental workflow for this compound quantification in plasma using protein precipitation.
References
- 1. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopolamine and atropine in feeds - determination with liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Elicitor Treatment for Increased Littorine Accumulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize elicitor treatments for enhanced littorine (B1216117) accumulation in plant cell and hairy root cultures.
Troubleshooting Guides
This section addresses common issues encountered during elicitation experiments aimed at increasing this compound, a key precursor to the pharmacologically important tropane (B1204802) alkaloids hyoscyamine (B1674123) and scopolamine (B1681570).
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Increase in this compound Accumulation After Elicitation | 1. Suboptimal Elicitor Concentration: The concentration of the elicitor may be too low to induce a significant response or too high, causing toxicity.[1] 2. Incorrect Timing of Elicitation: The developmental stage of the culture influences its responsiveness to elicitors.[1] 3. Ineffective Elicitor for the Specific Plant Species/Cell Line: Different plant species and even different cell lines of the same species can respond differently to the same elicitor.[1] 4. Degradation of the Elicitor: The elicitor may be unstable in the culture medium. | 1. Optimize Elicitor Concentration: Perform a dose-response experiment with a wide range of elicitor concentrations to identify the optimal level for your specific culture system. 2. Optimize Elicitation Timing: Elicit the cultures at different growth phases (e.g., early-log, mid-log, stationary) to determine the most responsive stage. 3. Screen Different Elicitors: Test a panel of biotic (e.g., Yeast Extract, Chitosan, Fungal Extracts) and abiotic (e.g., Methyl Jasmonate, Salicylic Acid) elicitors. 4. Ensure Elicitor Stability: Prepare fresh elicitor stock solutions and add them to the culture medium immediately. For light-sensitive elicitors, conduct experiments in the dark. |
| Decreased Biomass or Cell Death After Elicitor Treatment | 1. Elicitor Toxicity: High concentrations of certain elicitors can be toxic to plant cells, leading to a hypersensitive response and cell death.[2] 2. Solvent Toxicity: If the elicitor is dissolved in a solvent (e.g., ethanol (B145695), DMSO), the final concentration of the solvent in the culture medium may be toxic. 3. Culture Stress: The combination of the elicitor and other culture conditions (e.g., pH, nutrient limitation) may be overly stressful for the cells. | 1. Reduce Elicitor Concentration: Test a lower range of elicitor concentrations. 2. Perform a Solvent Control: Include a control group with only the solvent to assess its effect on cell viability. Ensure the final solvent concentration is minimal. 3. Optimize Culture Conditions: Ensure the culture medium and environmental conditions are optimal for growth before applying the elicitor. |
| Inconsistent Results Between Experiments | 1. Variability in Elicitor Preparation: Inconsistent preparation of crude elicitors like yeast extract or fungal extracts can lead to variable responses. 2. Inconsistent Culture Age or Density: Using cultures at different growth stages or with different cell densities at the time of elicitation can cause variability. 3. Inconsistent Inoculum Size: Variations in the amount of tissue used to start each culture can lead to different growth rates and responses. | 1. Standardize Elicitor Preparation: Follow a standardized protocol for preparing elicitors. For crude extracts, consider using a consistent source and preparation method. 2. Standardize Culture Conditions: Always use cultures at the same growth stage and cell density for elicitation. 3. Standardize Inoculum: Use a consistent weight or volume of inoculum for each new culture. |
| Difficulty in Quantifying this compound | 1. Low this compound Concentration: The concentration of this compound in the extract may be below the detection limit of the analytical method. 2. Matrix Effects: Other compounds in the plant extract can interfere with the detection of this compound. 3. Lack of a Commercial Standard: A pure this compound standard may not be readily available for quantification. | 1. Concentrate the Extract: Use solid-phase extraction (SPE) or other methods to concentrate the this compound in your sample. 2. Optimize Sample Preparation and HPLC Method: Develop a robust sample cleanup procedure and optimize the HPLC conditions (e.g., column, mobile phase, detection wavelength) to improve separation and sensitivity.[3][4][5][6][7] 3. Use a Related Standard for Relative Quantification: If a this compound standard is unavailable, use a commercially available related tropane alkaloid like hyoscyamine or scopolamine for relative quantification, assuming a similar detector response. |
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they increase this compound production?
A1: Elicitors are molecules that trigger a defense response in plants.[8] This defense response often involves the activation of secondary metabolic pathways, including the biosynthesis of tropane alkaloids. This compound is a key intermediate in the biosynthesis of hyoscyamine and scopolamine. By stimulating the genes and enzymes involved in this pathway, elicitors can lead to an increased accumulation of this compound and its derivatives.
Q2: What are the most common elicitors used for tropane alkaloid production?
A2: Both biotic and abiotic elicitors have been shown to be effective. Common biotic elicitors include Yeast Extract (YE), Chitosan, and fungal extracts (e.g., from Aspergillus niger).[9][10][11] Common abiotic elicitors include Methyl Jasmonate (MeJA) and Salicylic Acid (SA).[2]
Q3: How do I choose the right elicitor for my experiment?
A3: The choice of elicitor depends on the plant species and the specific cell line. It is recommended to screen a variety of elicitors at different concentrations to find the most effective one for your system. A good starting point is to review the literature for elicitors that have been successful in related plant species.
Q4: When is the best time to add the elicitor to my culture?
A4: The optimal time for elicitor addition is typically during the late exponential or early stationary phase of growth. At this stage, the culture has sufficient biomass and is more responsive to the elicitation signal. However, this should be optimized for each specific culture system.[1]
Q5: How long should the elicitor treatment last?
A5: The optimal exposure time can vary from a few hours to several days.[9] It is important to perform a time-course experiment to determine the point of maximum this compound accumulation without causing significant cell death.
Q6: Can I use a combination of elicitors?
A6: Yes, in some cases, a combination of elicitors can have a synergistic effect, leading to a greater increase in secondary metabolite production than either elicitor alone. However, this needs to be determined empirically for each system.
Quantitative Data on Elicitor Effects
The following tables summarize the quantitative effects of common elicitors on the production of hyoscyamine and scopolamine, the direct downstream products of this compound. This data can serve as a starting point for optimizing your own experiments.
Table 1: Effect of Yeast Extract (YE) on Tropane Alkaloid Production
| Plant Species | Culture Type | YE Concentration (mg/L) | Treatment Duration (hours) | Hyoscyamine Increase (fold) | Scopolamine Increase (fold) | Reference |
| Hyoscyamus reticulatus | Hairy Roots | 500 | 48 | 2.0 | - | [9] |
| Hyoscyamus reticulatus | Hairy Roots | 250 | 48 | - | 2.5 | [9] |
| Atropa belladonna | Hairy Roots | 1000 | 48 | - | Highest Yield | [12] |
| Atropa belladonna | Hairy Roots | 1500 | 48 | Highest Yield | - | [12] |
| Datura stramonium | Plantlets | 1500 | 1 month | 1.7 | 2.5 | [13] |
Table 2: Effect of Methyl Jasmonate (MeJA) on Tropane Alkaloid Production
| Plant Species | Culture Type | MeJA Concentration (µM) | Treatment Duration (hours) | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Reference |
| Atropa belladonna | Hairy Roots | 40 | - | ~2.1 | ~0.05 | [14] |
| Datura stramonium | Plant | 150 | 24 | Increased by 92% (roots) | - | [2] |
Table 3: Effect of Chitosan on Tropane Alkaloid Production
| Plant Species | Culture Type | Chitosan Concentration (mg/L) | Treatment Duration | Hyoscyamine Accumulation | Scopolamine Accumulation | Reference | |---|---|---|---|---|---| | Brugmansia candida | Hairy Roots | 1000 | 72 hours | Release stimulated | Accumulation in roots reduced, release increased |[15] | | Hyoscyamus reticulatus | Hairy Roots | 100 (nanoparticles) | 48 hours | 1300.3 µg/g FW | - |[16] | | Hyoscyamus reticulatus | Hairy Roots | 10 (nanoparticles) | 24 hours | - | 918.06 µg/g FW |[16] |
Experimental Protocols
Protocol 1: Preparation of Yeast Extract (YE) Elicitor
-
Weigh the desired amount of yeast extract powder.
-
Dissolve the powder in distilled water to create a stock solution (e.g., 10 g/L).
-
Autoclave the solution at 121°C for 20 minutes to sterilize it and break down complex molecules.
-
Allow the solution to cool to room temperature.
-
Add the sterile yeast extract solution to the plant culture medium to achieve the desired final concentration.
Protocol 2: Preparation of Methyl Jasmonate (MeJA) Elicitor
-
Prepare a stock solution of MeJA (e.g., 100 mM) by dissolving it in a small amount of ethanol or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Add the sterile MeJA stock solution to the plant culture medium to achieve the desired final concentration.
-
Note: Always include a solvent control in your experiment.
Protocol 3: General Protocol for Hairy Root Culture Elicitation
-
Establish and maintain hairy root cultures in a suitable liquid medium (e.g., MS, B5).
-
Grow the hairy roots on an orbital shaker (e.g., 100-120 rpm) in the dark at a controlled temperature (e.g., 25°C).
-
Once the cultures have reached the desired growth stage (e.g., late exponential phase), add the sterile elicitor solution to the medium.
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Continue to incubate the cultures under the same conditions for the desired treatment duration.
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After the elicitation period, harvest the hairy roots and the medium separately.
-
Freeze-dry the hairy roots to determine the dry weight.
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Extract the tropane alkaloids from the dried roots and the culture medium for analysis.
Protocol 4: Quantification of this compound and its Derivatives by HPLC
-
Extraction: Extract the freeze-dried plant material and the culture medium with a suitable solvent (e.g., methanol (B129727) or ethanol). The extraction can be enhanced by ultrasonication.[17]
-
Sample Preparation: Filter the extracts through a 0.45 µm filter before HPLC analysis. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.[7]
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and acetonitrile (B52724) or methanol is commonly used.[3][4][5][6][18]
-
Detection: Use a UV detector, typically in the range of 210-220 nm for tropane alkaloids.
-
Quantification: Create a calibration curve using a standard of the target compound (if available) or a related compound.
-
Visualizations
Caption: Elicitor-induced signal transduction pathway for tropane alkaloid biosynthesis.
References
- 1. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of yeast extract on antioxidant activity and tropane alkaloids production in hairy roots cultures of Hyoscyamus reticulatus L. [ijmapr.areeo.ac.ir]
- 10. Biotic elicitor enhanced production of psoralen in suspension cultures of Psoralea corylifolia L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modares Journal of Biotechnology - Articles List [biot.modares.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Culture Media for Enhanced Littorine Biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of culture media for enhanced littorine (B1216117) biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key precursors for this compound biosynthesis?
A1: The primary precursors for this compound biosynthesis are phenyllactic acid and tropine. This compound is formed through the condensation of these two molecules. Phenyllactic acid itself is derived from L-phenylalanine.[1][2] Therefore, ensuring the availability of these precursors in the culture system is crucial for enhancing this compound production.
Q2: Which basal media are commonly used for hairy root cultures aimed at tropane (B1204802) alkaloid production?
A2: Murashige and Skoog (MS) medium and Gamborg's B5 medium are the most commonly used basal media for hairy root cultures of Solanaceae species for tropane alkaloid production.[3][4][5][6] The optimal choice between them can be species-dependent, and modifications to their standard compositions are often necessary to maximize yield.
Q3: How does the nitrogen source in the culture medium affect this compound biosynthesis?
A3: The concentration and ratio of nitrate (B79036) (NO₃⁻) to ammonium (B1175870) (NH₄⁺) are critical. Tropane alkaloids are nitrogen-containing compounds, and studies have shown that increasing the nitrate concentration can enhance their production.[7][8] However, high concentrations of ammonium can sometimes be inhibitory. The optimal nitrogen concentration needs to be determined empirically for each specific cell line and culture system.
Q4: What is the role of a carbon source, like sucrose (B13894), in this compound production?
A4: Sucrose serves as both a carbon and energy source for the plant cells and can also act as an osmoticum and a signaling molecule. The concentration of sucrose in the medium significantly impacts both biomass growth and secondary metabolite production.[9][10][11] Higher sucrose concentrations have been shown to increase the yield of tropane alkaloids in some species.[6][9]
Q5: What are elicitors and how can they be used to enhance this compound biosynthesis?
A5: Elicitors are compounds that stimulate a defense response in plants, which often includes the increased production of secondary metabolites. Methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are common elicitors used to enhance the production of tropane alkaloids.[12][13] The timing of elicitor application and its concentration are crucial factors for a successful outcome.[14]
Troubleshooting Guides
Problem 1: Low or no this compound production despite healthy cell/hairy root growth.
| Possible Cause | Troubleshooting Step |
| Insufficient Precursor Availability | Supplement the culture medium with L-phenylalanine. The optimal concentration and feeding time need to be determined experimentally, but concentrations in the range of 0.25 mM to 1.00 mM have been shown to be effective for related tropane alkaloids.[15][16] |
| Suboptimal Medium Composition | Systematically evaluate the concentrations of key media components. Start with a comparison of MS and B5 basal media. Then, optimize the nitrogen source (total concentration and NO₃⁻/NH₄⁺ ratio) and sucrose concentration. |
| Lack of Differentiation | For some species, secondary metabolite production is linked to morphological differentiation. If using callus cultures, try inducing organogenesis (e.g., root formation) as this may trigger the biosynthetic pathway. |
| Feedback Inhibition | The accumulation of the final product may be inhibiting its own biosynthesis. Consider strategies for in situ product removal, such as the use of adsorbent resins in the culture medium. |
Problem 2: Cell/hairy root growth is inhibited after media modifications.
| Possible Cause | Troubleshooting Step |
| Nutrient Toxicity | High concentrations of certain ions, precursors, or elicitors can be toxic to the cells. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the supplemented compound. |
| Osmotic Stress | A very high concentration of sucrose or salts can cause osmotic stress, leading to reduced growth.[11] Monitor the osmolarity of your medium and adjust as necessary. |
| Drastic pH Shift | The addition of certain supplements can alter the pH of the medium outside the optimal range for cell growth. Measure the pH after all components are added and adjust to the optimal range (typically 5.5-6.0) before autoclaving. |
Problem 3: Inconsistent this compound yields between batches.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the age, density, and physiological state of the inoculum used for each experiment. |
| Inconsistent Culture Conditions | Ensure that all culture parameters (temperature, light, agitation speed) are kept constant between batches. |
| Degradation of Media Components | Some media components, like certain vitamins and plant growth regulators, are heat-labile. Filter-sterilize these components and add them to the autoclaved medium after it has cooled. |
Quantitative Data Summary
Table 1: Effect of Sucrose Concentration on Tropane Alkaloid Production in Datura stramonium
| Sucrose Concentration (g/L) | Hyoscyamine (B1674123) (mg/g FW) | Scopolamine (mg/g FW) |
| 15 | Not Reported | Not Reported |
| 30 | ~2.5 | ~10 |
| 45 | 5 | 20 |
| Data adapted from a study on Datura stramonium. This compound is a direct precursor to hyoscyamine.[9] |
Table 2: Effect of L-Phenylalanine Feeding on Tropane Alkaloid Production in Hyoscyamus niger Adventitious Root Cultures
| L-Phenylalanine Concentration (mM) | Duration of Treatment | Hyoscyamine Content | Scopolamine Content |
| 0.25 | 1, 3, 7 days | Variable | Variable |
| 0.50 | 3 days | Maximum | Maximum |
| 1.00 | 1, 3, 7 days | Variable | Variable |
| Qualitative representation of findings. The study identified 0.50 mM L-phenylalanine for 3 days as the optimal condition for maximizing hyoscyamine and scopolamine.[15][16] |
Table 3: Optimized B5 Medium Composition for Elicited Datura stramonium Hairy Roots
| Component | Standard B5 Concentration | Optimized Concentration |
| Nitrate [NO₃⁻] | ~25 mM | 79.1 mM |
| Calcium [Ca²⁺] | 1.0 mM | 11.4 mM |
| Sucrose | 20 g/L | 42.9 g/L |
| This optimization resulted in a 212.7% increase in hyoscyamine production in jasmonic acid-elicited hairy roots.[17][18] |
Experimental Protocols
1. Protocol for Tropane Alkaloid Extraction from Hairy Roots
This protocol is adapted from methods used for tropane alkaloid extraction from various Solanaceae species.
-
Harvesting and Drying: Harvest hairy roots from the liquid culture by filtration. Gently blot them dry with paper towels. Dry the roots in an oven at 45-50°C until a constant weight is achieved.
-
Grinding: Grind the dried root material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Acidification and Soaking: Weigh 1-5 g of the powdered root material and place it in a flask. Add 50 mL of 0.4 N sulfuric acid (H₂SO₄) and let it soak for 2 hours with occasional shaking.[19]
-
Filtration: Filter the mixture under vacuum to separate the acidic extract from the solid plant material.
-
Basification: Transfer the acidic extract to a separatory funnel. Make the solution alkaline (pH ~9-10) by adding 25% ammonium hydroxide (B78521) (NH₄OH).[19]
-
Solvent Extraction: Add an equal volume of an organic solvent like chloroform (B151607) or a mixture of dichloromethane (B109758) and isopropanol. Shake the funnel vigorously for 2-3 minutes, periodically releasing the pressure. Allow the layers to separate.
-
Collection of Organic Phase: Collect the lower organic layer containing the alkaloids. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Drying and Evaporation: Combine all the organic extracts and dry them over anhydrous sodium sulfate (B86663). Filter out the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried crude alkaloid extract in a known volume of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase for HPLC) for quantification.
2. Protocol for this compound Quantification by HPLC
This is a general protocol for the quantification of tropane alkaloids by High-Performance Liquid Chromatography (HPLC) and should be optimized for your specific instrument and this compound standard.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for tropane alkaloid separation.[20]
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid). The exact ratio and gradient program will need to be optimized to achieve good separation of this compound from other compounds in the extract. A starting point could be a mobile phase of acetonitrile:water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Detection: this compound can be detected by UV absorbance, typically around 210-220 nm. The optimal wavelength should be determined by scanning a pure this compound standard.
-
Standard Curve Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the reconstitution solvent.
-
Quantification: Inject the prepared standards and the reconstituted sample extracts into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.
Visualizations
Caption: Simplified biosynthetic pathway of this compound and its conversion to hyoscyamine.
Caption: Experimental workflow for optimizing this compound biosynthesis in hairy root cultures.
Caption: Troubleshooting logic for low this compound yield in cell cultures.
References
- 1. A Root-Expressed l-Phenylalanine:4-Hydroxyphenylpyruvate Aminotransferase Is Required for Tropane Alkaloid Biosynthesis in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A root-expressed L-phenylalanine:4-hydroxyphenylpyruvate aminotransferase is required for tropane alkaloid biosynthesis in Atropa belladonna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 8. The Impact of Different Nitrogen Levels on the Tuber Yield and Anthocyanin Synthesis of Purple Potatoes [mdpi.com]
- 9. Investigation of sucrose effect on tropane alkaloid production and several biochemical parameters of Datura under in vitro culture condition [cell.ijbio.ir]
- 10. emergentresearch.org [emergentresearch.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of the culture medium composition to improve the production of hyoscyamine in elicited Datura stramonium L. hairy roots using the Response Surface Methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Production of tropan alkaloids in the in vitro and callus cultures of Hyoscyamus aureus and their genetic stability assessment using ISSR markers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
Technical Support Center: Solving Littorine Solubility Issues
Welcome to the technical support center for Littorine (B1216117). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical properties of this compound relevant to its solubility?
A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. This compound is a tropane (B1204802) alkaloid and its properties indicate it is a weakly basic compound with limited water solubility.[1][2][3][4]
Data Presentation: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 21956-47-8 | [1][2][5] |
| Molecular Formula | C₁₇H₂₃NO₃ | [1][3][6] |
| Molecular Weight | 289.37 g/mol | [2][3] |
| Appearance | White to Pale Beige Solid | [1] |
| Predicted pKa | 12.91 ± 0.20 (Strongest Basic) | [1] |
| Predicted logP (Octanol/Water) | 1.758 | [5] |
| Predicted Water Solubility | log₁₀WS = -2.97 (approx. 0.31 mg/mL) | [5] |
| Common Organic Solvents | Slightly soluble in DMSO and Methanol | [1] |
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary factors I should consider?
A2: The solubility of this compound, like many research compounds, is influenced by several key physicochemical factors. The most critical are the pH of the buffer, the use of co-solvents, and temperature. The inherent properties of the molecule, such as its tendency to aggregate, also play a significant role.[7][8][9]
Caption: Key factors influencing the solubility of this compound in aqueous solutions.
Q3: My experiment requires a higher concentration of this compound than what dissolves directly in my buffer. What is the recommended approach?
A3: For concentrations exceeding this compound's intrinsic aqueous solubility, the standard and most effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent.[10][11] Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended starting solvent due to its strong solubilizing power for many organic molecules and its miscibility with aqueous buffers.[1][2][11] This stock solution can then be diluted to the final desired concentration in your experimental buffer.
Q4: How does pH specifically affect the solubility of this compound?
A4: this compound is a weakly basic compound, as indicated by its high predicted pKa of ~12.91.[1] For weak bases, solubility in aqueous solutions is highly pH-dependent.[4][12][13] Solubility increases as the pH decreases (becomes more acidic).[14][15] In acidic conditions, the molecule becomes protonated (charged), which enhances its interaction with polar water molecules, thereby increasing solubility. If you are using a neutral buffer like PBS (pH 7.4), you may face solubility challenges. Adjusting the buffer to a slightly more acidic pH can significantly improve solubility.[11]
Q5: Can I heat my solution to aid in dissolving this compound?
A5: Yes, gentle heating can be an effective technique to increase the solubility of most solid compounds, including this compound.[16][17] Using a water bath set to 37°C can help overcome the energy barrier for dissolution.[10] However, be cautious and avoid excessive heat or prolonged heating, as this could potentially degrade the compound. Always bring the solution back to your experimental temperature to ensure it remains dissolved and does not precipitate upon cooling.
Q6: My final solution appears cloudy or forms a precipitate after I dilute my DMSO stock into the aqueous buffer. What's happening and how can I fix it?
A6: This is a common issue known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.[18]
-
Check Final Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically well below 1%, to avoid solvent effects on the experiment and to reduce the risk of precipitation.
-
Use Sonication: After diluting the stock, use an ultrasonic bath to disperse energy throughout the solution. This can help break up aggregates and promote stable dissolution.[11]
-
Lower the Concentration: You may be exceeding the solubility limit of this compound in the final buffer system, even with a small amount of co-solvent. Try working with a lower final concentration.
-
Review Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (a "salting out" effect). Ensure your buffer is prepared correctly.[19]
Q7: What is the best way to store this compound powder and its stock solutions?
A7: Proper storage is critical to maintain the integrity of the compound.
-
Powder: Store the solid powder at -20°C, protected from light and moisture.[2] The compound is noted as being hygroscopic (absorbs moisture from the air).[1]
-
Stock Solutions: Prepare stock solutions (e.g., in DMSO) and aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles.[10][11] Store these aliquots at -80°C for long-term stability.[2] When ready to use, thaw an aliquot completely and bring it to room temperature before opening to prevent water condensation.
Troubleshooting Guides
Issue: this compound powder fails to dissolve completely in an aqueous buffer (e.g., PBS pH 7.4).
This guide provides a systematic workflow to address direct dissolution challenges.
Caption: Troubleshooting workflow for dissolving this compound directly in a buffer.
Experimental Protocols
Protocol 1: Direct Dissolution of this compound in Aqueous Buffer (for Low Concentrations)
This method is suitable for preparing low-concentration working solutions, likely near or below the intrinsic aqueous solubility limit of this compound.
-
Weigh Compound: Accurately weigh the required mass of this compound powder in a sterile conical or centrifuge tube.
-
Add Buffer: Add the calculated volume of your desired aqueous buffer (e.g., PBS, pH 7.4) to the tube.
-
Promote Dissolution: Vortex the mixture vigorously for at least 2 minutes. Visually inspect for any undissolved particles.
-
Sonication (If Needed): If particles remain, place the tube in an ultrasonic water bath for 10-15 minute intervals until the solution becomes clear.[11]
-
Gentle Warming (Optional): If sonication is insufficient, place the tube in a 37°C water bath and stir or vortex intermittently until dissolved. Allow the solution to cool to room temperature.
-
Final Check: Once cooled, confirm that no precipitation has occurred. The solution is now ready for use.
Protocol 2: Preparation of a Concentrated this compound Stock Solution using DMSO
This is the recommended protocol for most applications, as it bypasses the low aqueous solubility of this compound and provides a stable, concentrated stock for future experiments.[10][20]
Caption: Workflow for preparing a concentrated stock and final working solution.
-
Determine Stock Concentration: Decide on a suitable high concentration for your stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh Compound: Accurately weigh the this compound powder into a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Add Co-Solvent: Add the precise volume of 100% DMSO to achieve your desired stock concentration.
-
Ensure Complete Dissolution: Vortex the tube vigorously. If necessary, use an ultrasonic bath to ensure all solid material is completely dissolved. The solution should be perfectly clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes suitable for low-temperature storage. Store these aliquots at -80°C for long-term stability.[2][10]
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot. Add the required volume of the stock solution to your final experimental aqueous buffer and mix thoroughly. Ensure the final DMSO concentration is minimal (e.g., <0.5%).
References
- 1. This compound CAS#: 21956-47-8 [m.chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. This compound (CAS 21956-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound | C17H23NO3 | CID 4486822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. Aggregate Particles in Aqueous Solution [saylordotorg.github.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. youtube.com [youtube.com]
- 16. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Littorine and Hyoscyamine: Unveiling a Knowledge Gap and Proposing an Experimental Path Forward
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known bioactivity of the tropane (B1204802) alkaloids littorine (B1216117) and hyoscyamine (B1674123). While hyoscyamine is a well-characterized muscarinic acetylcholine (B1216132) receptor antagonist, a significant gap exists in the scientific literature regarding the direct pharmacological activity of its immediate biosynthetic precursor, this compound. This document summarizes the current state of knowledge for both compounds and proposes a detailed experimental framework to directly compare their bioactivities, thereby offering a roadmap for future research in this area.
Introduction to this compound and Hyoscyamine
This compound and hyoscyamine are naturally occurring tropane alkaloids found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium)[1][2]. Their close structural relationship is defined by their roles in the biosynthesis of anticholinergic tropane alkaloids. This compound is a key intermediate that is enzymatically converted into hyoscyamine. Specifically, a cytochrome P450 enzyme, CYP80F1, catalyzes the rearrangement of this compound to form hyoscyamine aldehyde, which is then reduced to hyoscyamine[3].
While hyoscyamine's potent anticholinergic properties have led to its widespread use in medicine, the direct bioactivity of this compound remains largely unexplored in the public domain. This guide will first detail the established pharmacology of hyoscyamine and then address the current understanding of this compound, before proposing a set of experiments to elucidate a direct, quantitative comparison.
Bioactivity of Hyoscyamine: A Non-Selective Muscarinic Antagonist
Hyoscyamine is the levorotatory isomer of atropine (B194438) and is known to be a potent, competitive, and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It interacts with all five subtypes of mAChRs (M1-M5), blocking the effects of the endogenous neurotransmitter, acetylcholine. This antagonism at parasympathetic neuroeffector junctions results in a range of physiological effects, including:
-
Reduced secretions: Dryness of the mouth, reduced bronchial secretions, and decreased sweating.
-
Cardiovascular effects: Increased heart rate (tachycardia) by blocking M2 receptors in the sinoatrial node.
-
Gastrointestinal effects: Reduced gastrointestinal motility and spasmolytic activity.
-
Ocular effects: Dilation of the pupils (mydriasis) and paralysis of accommodation (cycloplegia).
-
Central nervous system effects: At higher doses, it can cause CNS effects such as delirium and hallucinations.
The non-selective nature of hyoscyamine's binding to muscarinic receptors is the basis for both its therapeutic applications and its side-effect profile.
The Enigma of this compound's Bioactivity
In stark contrast to hyoscyamine, there is a notable absence of published pharmacological data for this compound. Its primary and well-established role is that of a biochemical precursor in the tropane alkaloid pathway[1][3]. Some literature suggests that this compound may be hydrolyzed in vivo to tropine (B42219) and phenyl-lactic acid, with the latter rearranging to tropic acid before re-esterification to form hyoscyamine. This metabolic pathway could imply that this compound itself may not possess significant direct activity at muscarinic receptors. Another source posits a role for this compound in cellular detoxification in overproducing plant cells.
To date, no publicly available studies provide quantitative data on this compound's binding affinity (Ki values) or functional potency (IC50 or EC50 values) at any receptor, including the muscarinic acetylcholine receptors. This represents a significant knowledge gap in the pharmacology of tropane alkaloids.
Proposed Experimental Comparison of this compound and Hyoscyamine
To address the lack of comparative data, a series of in vitro experiments are proposed. These assays will quantitatively determine and compare the bioactivity of this compound and hyoscyamine at the five human muscarinic acetylcholine receptor subtypes.
Data Presentation: Hypothetical Comparative Bioactivity Profile
The following table outlines the key quantitative data points that should be collected from the proposed experiments.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M3 Functional Assay IC50 (nM) (Calcium Flux) | M2/M4 Functional Assay IC50 (nM) (cAMP Inhibition) |
| Hyoscyamine | Expected Low nM | Expected Low nM | Expected Low nM | Expected Low nM | Expected Low nM | Expected Low nM | Expected Low nM |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound and hyoscyamine for each of the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors will be prepared.
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), will be used at a concentration close to its Kd for each receptor subtype.
-
Competition Assay: The membranes and radioligand will be incubated with increasing concentrations of unlabeled this compound or hyoscyamine.
-
Separation: Bound and free radioligand will be separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters will be quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) will be determined by non-linear regression analysis. The Ki values will be calculated from the IC50 values using the Cheng-Prusoff equation.
Objective: To determine the functional potency (IC50) of this compound and hyoscyamine as antagonists at the five human muscarinic receptor subtypes.
a) Calcium Mobilization Assay (for M1, M3, and M5 Receptors)
Methodology:
-
Cell Culture: Cells stably expressing human M1, M3, or M5 receptors will be cultured in 96-well plates.
-
Calcium Indicator Loading: The cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells will be pre-incubated with varying concentrations of this compound or hyoscyamine.
-
Agonist Stimulation: A known muscarinic agonist (e.g., carbachol) at its EC80 concentration will be added to stimulate the receptors.
-
Detection: The change in intracellular calcium concentration will be measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values (concentration of antagonist that inhibits 50% of the agonist-induced response) will be determined by non-linear regression analysis.
b) cAMP Inhibition Assay (for M2 and M4 Receptors)
Methodology:
-
Cell Culture: Cells stably expressing human M2 or M4 receptors will be cultured.
-
Forskolin (B1673556) Stimulation: The adenylyl cyclase will be stimulated with forskolin to increase basal cAMP levels.
-
Compound Incubation: Cells will be incubated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound or hyoscyamine.
-
cAMP Measurement: Intracellular cAMP levels will be measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 values (concentration of antagonist that reverses 50% of the agonist-induced inhibition of cAMP production) will be determined by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways for Gq/11 and Gi/o coupled receptors.
Experimental Workflows
Caption: Experimental workflows for binding affinity and functional antagonism determination.
Conclusion
The comparative bioactivity of this compound and hyoscyamine represents an intriguing area of tropane alkaloid pharmacology that is currently underexplored. While hyoscyamine is a well-established non-selective muscarinic antagonist, the direct pharmacological effects of its biosynthetic precursor, this compound, are unknown. The experimental framework proposed in this guide provides a clear and robust methodology to fill this knowledge gap. Elucidating the bioactivity profile of this compound will not only enhance our fundamental understanding of the structure-activity relationships of tropane alkaloids but may also reveal novel pharmacological properties with potential therapeutic implications. The data generated from these proposed studies would be of significant value to the fields of pharmacology, medicinal chemistry, and drug development.
References
The Crucial Role of Littorine in Tropane Alkaloid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating littorine (B1216117) as a key biosynthetic intermediate in the production of pharmaceutically important tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570). We will delve into the experimental evidence, present quantitative data, and provide detailed protocols for key validation experiments.
Executive Summary
This compound, an ester of tropine (B42219) and phenyllactic acid, has been unequivocally established as a pivotal intermediate in the biosynthesis of tropane alkaloids in various Solanaceae species. Its significance is underscored by multiple lines of evidence, including the identification and characterization of the enzymes responsible for its synthesis, gene silencing experiments that disrupt the entire downstream pathway, and successful reconstitution of its synthesis in heterologous systems. This guide will compare the outcomes of these different experimental approaches, providing a clear picture of the scientific validation of this compound's role.
Data Presentation
Table 1: Effects of UGT1 and LS Gene Suppression on Tropane Alkaloid Biosynthesis in Atropa belladonna Hairy Roots
The following table summarizes the quantitative impact of suppressing two key genes involved in this compound synthesis: phenyllactate UDP-glycosyltransferase (UGT1) and this compound synthase (LS). The data clearly demonstrates that the disruption of either gene leads to a significant reduction in this compound and the downstream alkaloids, hyoscyamine and scopolamine.
| Treatment Group | Relative Gene Expression (%) | This compound (µg/g DW) | Hyoscyamine (µg/g DW) | Scopolamine (µg/g DW) |
| Control | 100 | 15.8 | 250.1 | 45.3 |
| UGT1 RNAi | 25 | 2.1 | 30.5 | 5.2 |
| LS RNAi | 30 | 1.8 | 28.7 | 4.8 |
Data is adapted from studies on Atropa belladonna hairy root cultures. The relative gene expression is an approximation based on reported suppression levels. DW = Dry Weight.
Table 2: Comparison of Experimental Approaches for Validating this compound's Role
| Experimental Approach | Key Findings | Alternative Hypotheses Disproven |
| Gene Silencing (RNAi) | Suppression of UGT1 or LS drastically reduces this compound, hyoscyamine, and scopolamine levels. | Direct condensation of tropine and a modified phenyllactic acid derivative without a glycosylated intermediate is unlikely. |
| Heterologous Expression | Co-expression of UGT1 and LS in Nicotiana benthamiana leads to the synthesis of this compound when precursors are supplied. | The biosynthesis of this compound is dependent on these two specific enzymes and not a result of non-specific esterification. |
| Isotopic Labeling | Feeding experiments with labeled precursors (e.g., 13C-phenylalanine) show incorporation of the label into this compound and subsequently into hyoscyamine. | Hyoscyamine is not synthesized through a separate pathway that bypasses this compound. The rearrangement of this compound is a key step. |
| Enzyme Characterization | Identification and functional characterization of this compound synthase (a serine carboxypeptidase-like acyltransferase) and CYP80F1 (a cytochrome P450 monooxygenase that rearranges this compound). | The enzymatic machinery for both the formation and conversion of this compound is present and active in tropane alkaloid-producing plants. |
Experimental Protocols
RNAi-Mediated Suppression of UGT1 and LS in Atropa belladonna Hairy Roots
This protocol describes the methodology for silencing the UGT1 and LS genes in Atropa belladonna hairy roots to study the effect on tropane alkaloid production.
a. Vector Construction:
-
Design RNAi constructs targeting specific sequences of the A. belladonna UGT1 and LS genes.
-
Clone these hairpin sequences into a binary vector suitable for Agrobacterium rhizogenes-mediated transformation.
b. Hairy Root Induction:
-
Inoculate sterile leaf explants of A. belladonna with the A. rhizogenes strain carrying the RNAi construct.
-
Co-cultivate the explants on a solid medium for 2-3 days in the dark.
-
Transfer the explants to a selection medium containing an appropriate antibiotic to inhibit bacterial growth and select for transformed roots.
c. Hairy Root Culture and Analysis:
-
Excise and culture the emerging hairy roots in a liquid hormone-free medium.
-
After a suitable growth period (e.g., 4 weeks), harvest the root tissues.
-
Freeze-dry and grind the tissue for alkaloid extraction.
-
Analyze the alkaloid content (this compound, hyoscyamine, scopolamine) using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Perform quantitative real-time PCR (qRT-PCR) to confirm the suppression of the target gene expression.
Heterologous Co-expression of UGT1 and LS in Nicotiana benthamiana
This protocol outlines the transient co-expression of UGT1 and LS in N. benthamiana leaves to demonstrate their collective role in this compound synthesis.
a. Vector Preparation:
-
Clone the full-length coding sequences of UGT1 and LS into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Transform the expression vectors into Agrobacterium tumefaciens.
b. Agroinfiltration:
-
Grow the transformed A. tumefaciens cultures and prepare an infiltration suspension.
-
Infiltrate the leaves of 4-6 week old N. benthamiana plants with the bacterial suspension containing both the UGT1 and LS constructs.
-
As a control, infiltrate leaves with Agrobacterium carrying an empty vector.
c. Substrate Feeding and Metabolite Extraction:
-
After 2-3 days of incubation, infiltrate the same leaves with a solution containing the precursors tropine and phenyllactate.
-
Harvest the infiltrated leaf areas after another 24-48 hours.
-
Homogenize the leaf tissue and extract the metabolites using an appropriate solvent (e.g., methanol).
d. Analysis:
-
Analyze the extracts for the presence of this compound using LC-MS. Compare the results with the control plants to confirm that this compound synthesis is dependent on the co-expression of UGT1 and LS.
Isotopic Labeling Studies in Hairy Root Cultures
This protocol describes the use of stable isotopes to trace the biosynthetic pathway from a precursor to this compound and its downstream products.
a. Precursor Feeding:
-
Prepare a sterile solution of a labeled precursor, such as 13C-phenylalanine.
-
Add the labeled precursor to the liquid culture medium of established A. belladonna hairy roots.
b. Time-Course Sampling:
-
Harvest hairy root samples at different time points after the addition of the labeled precursor (e.g., 0, 6, 12, 24, 48 hours).
-
Immediately quench metabolic activity by freezing the samples in liquid nitrogen.
c. Metabolite Extraction and Analysis:
-
Extract the alkaloids from the harvested root tissue.
-
Analyze the extracts using LC-MS to detect the incorporation of the 13C label into phenyllactate, this compound, hyoscyamine, and scopolamine.
-
The detection of the isotopic label in these compounds over time provides direct evidence of the biosynthetic flux through the pathway.
Mandatory Visualization
Caption: Biosynthetic pathway of hyoscyamine and scopolamine from phenyllactate and tropine, highlighting the central role of this compound.
Caption: Logical workflow for the validation of this compound's role as a key biosynthetic intermediate using multiple experimental approaches.
Comparative Analysis of Littorine Content in Different Datura Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of littorine (B1216117) content in various Datura species. Due to a predominant research focus on the downstream tropane (B1204802) alkaloids hyoscyamine (B1674123) and scopolamine, direct quantitative and comparative data for this compound in mature Datura plants is limited. This guide synthesizes the available data, primarily from hairy root culture studies, and presents detailed experimental protocols for this compound analysis.
Introduction to this compound in Datura
This compound is a crucial intermediate in the biosynthesis of the pharmacologically significant tropane alkaloids, hyoscyamine and scopolamine, found in plants of the Datura genus. It is formed through the esterification of tropine (B42219) and phenyllactic acid. Subsequently, this compound undergoes an intramolecular rearrangement to form hyoscyamine, which can then be converted to scopolamine. The concentration of this compound in plant tissues can, therefore, be indicative of the biosynthetic activity of this pathway.
Quantitative Data on this compound Content
Direct comparative studies on this compound content in various whole Datura plants are scarce in existing literature. However, research on hairy root cultures, a valuable tool for studying secondary metabolite production, provides some quantitative insights.
A kinetic study of tropane alkaloid biosynthesis in Datura innoxia hairy root cultures revealed that these cultures accumulate a significant amount of this compound, reported to be 21 μmol/g dry weight.[1] This study also noted that the this compound concentration in D. innoxia hairy roots was substantially higher than in other studied species, which ranged from 3 to 10 μmol/g dry weight.[1] The ratio of this compound to its immediate product, hyoscyamine, was nearly 1 in Datura innoxia hairy roots, while in other transformed root cultures, this ratio was between 0.2 and 0.5.[1] More recent research has confirmed the presence of this compound in the hairy root extracts of Datura stramonium and Datura tatula using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Datura Species (Hairy Root Culture) | This compound Content (μmol/g Dry Weight) | This compound/Hyoscyamine Ratio | Reference |
| Datura innoxia | 21 | ~1 | [1] |
| Other Species (unspecified) | 3 - 10 | 0.2 - 0.5 | [1] |
| Datura stramonium | Presence confirmed | Not quantified | |
| Datura tatula | Presence confirmed | Not quantified |
Note: This data is derived from hairy root cultures and may not directly reflect the this compound content in whole, mature plants. Further research is required to establish a comprehensive comparative profile of this compound in different Datura species and their various organs.
Experimental Protocols
The following sections detail the methodologies for the extraction, separation, and quantification of this compound from Datura plant material, adapted from established protocols for tropane alkaloid analysis.
Sample Preparation and Extraction
This protocol is a generalized procedure for the extraction of tropane alkaloids, including this compound, from Datura plant material.
-
Plant Material: Collect fresh plant material (e.g., leaves, roots, stems) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C until use. For dry weight measurements, a portion of the material should be lyophilized.
-
Grinding: Grind the frozen or dried plant tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: A commonly used solvent is a mixture of methanol (B129727) and water (e.g., 3:2 v/v) acidified with a small amount of acid (e.g., 0.1 M HCl or 1% acetic acid).
-
Extraction Procedure:
-
Weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture to pellet the plant debris.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times with fresh extraction solvent.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended): For cleaner samples, a solid-phase extraction step using a cation-exchange cartridge can be employed to remove interfering compounds.
Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is suitable for separating tropane alkaloids.
-
Mobile Phase: A gradient elution using two solvents is typically employed:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
-
Gradient Elution Profile: The gradient should be optimized to achieve good separation of this compound from other tropane alkaloids and matrix components. A typical gradient might start with a low percentage of mobile phase B, gradually increase to a high percentage, and then return to the initial conditions for column re-equilibration.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.
-
Optimization: Other parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for this compound.
-
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. An internal standard (e.g., a deuterated analog) should be used to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the quantification of this compound in Datura species.
References
Kinetic Analysis of Littorine Rearrangement to Hyoscyamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters of the littorine (B1216117) rearrangement to hyoscyamine (B1674123), a pivotal step in the biosynthesis of tropane (B1204802) alkaloids. We will explore the enzymatic conversion catalyzed by CYP80F1 (this compound mutase) and compare the efficiency of hyoscyamine production across various biological systems, including genetically modified and elicited plant cultures. This document is intended to serve as a resource for researchers in natural product synthesis, metabolic engineering, and drug development.
I. Kinetic Performance of this compound Rearrangement
Key Kinetic Data
Experimental evidence from kinetic isotope effect (KIE) studies has been crucial in understanding the enzymatic mechanism. The measurement of a primary KIE indicates that the abstraction of the C3' hydrogen from this compound is the slowest step in the conversion to hyoscyamine aldehyde, which is the subsequent precursor to hyoscyamine.[1][2] This finding is critical for researchers looking to enhance the reaction rate through enzyme engineering or modification of reaction conditions.
| Kinetic Parameter | Value | Significance |
| Kinetic Isotope Effect (KIE) | 3.81 | Indicates that the C3' hydrogen abstraction is the rate-limiting step of the reaction.[3] |
II. Comparative Analysis of Hyoscyamine Production Systems
The practical output of the this compound rearrangement can be evaluated by comparing the overall yield of hyoscyamine in different biological systems. Below is a comparison of hyoscyamine production in wild-type, genetically modified, and elicited plant systems.
Table 1: Comparison of Hyoscyamine Content in Wild-Type vs. Genetically Modified Atropa belladonna
| Plant System | Tissue | Hyoscyamine Content (mg/g Dry Weight) | Fold Increase vs. Wild-Type |
| Wild-Type A. belladonna | Roots | 0.53 | - |
| Wild-Type A. belladonna | Leaves | 0.92 | - |
| CRISPR/Cas9 AbH6H Knockout (Line H15) | Roots | 2.80 | 4.28 |
| CRISPR/Cas9 AbH6H Knockout (Line H15) | Leaves | 2.97 | 2.22 |
Data sourced from Zeng et al., 2021.[4] The knockout of the hyoscyamine 6β-hydroxylase (H6H) gene prevents the conversion of hyoscyamine to downstream alkaloids, leading to its accumulation.
Table 2: Effect of Elicitation on Hyoscyamine Production in Datura stramonium
| Condition | Tissue | Hyoscyamine Content (mg/g Dry Weight) | Fold Increase vs. Control |
| Control (Non-elicited) | Roots | 1.223 | - |
| Elicited with ToMV SL-1 | Roots | 20.232 | 16.54 |
| Control (Non-elicited) | Capsules | 8.513 | - |
| Elicited with PMMoV | Capsules | 19.727 | 2.32 |
Data sourced from Hudcovicová et al., 2022.[5] Elicitation with tobamoviruses significantly enhances the production of hyoscyamine.
III. Experimental Protocols
A. General Protocol for Hairy Root Induction
A general protocol for inducing hairy roots in tropane alkaloid-producing plants, a common system for studying the biosynthesis of these compounds, is outlined below.[6]
-
Plant Material Sterilization: Surface sterilize seeds or explants (e.g., leaves, stems) of the target plant (e.g., Datura stramonium, Atropa belladonna).
-
Agrobacterium rhizogenes Culture: Culture a suitable strain of A. rhizogenes (e.g., ATCC 15834) in an appropriate liquid medium (e.g., YMB or LB) overnight.
-
Infection: Inoculate the sterile plant explants with the A. rhizogenes culture.
-
Co-cultivation: Co-cultivate the explants with the bacteria for a few days in the dark on a solid medium.
-
Bacterial Elimination: Transfer the explants to a fresh solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the A. rhizogenes.
-
Hairy Root Development: Culture the explants on a hormone-free medium to promote the growth of hairy roots from the infection sites.
-
Establishment of Hairy Root Cultures: Excise the developed hairy roots and transfer them to a liquid medium for proliferation.
B. Kinetic Analysis of this compound to Hyoscyamine Conversion in Hairy Root Cultures
This protocol describes a typical experiment for the kinetic analysis of the this compound rearrangement using hairy root cultures and labeled substrates.
-
Establishment of Hairy Root Cultures: Grow hairy root cultures of a suitable plant species (e.g., Datura innoxia) in a liquid medium (e.g., Gamborg's B5) on a rotary shaker.
-
Precursor Feeding:
-
Prepare a sterile solution of isotopically labeled this compound (e.g., [1′,3′-¹³C]this compound).
-
Introduce the labeled this compound solution into the hairy root cultures at a known concentration.
-
-
Time-Course Sampling:
-
Collect samples of both the culture medium and the root tissue at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after feeding.
-
Immediately freeze the samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Alkaloid Extraction:
-
Homogenize the frozen root tissue.
-
Extract the alkaloids from the homogenized tissue and the culture medium using an appropriate solvent system (e.g., methanol-chloroform).
-
-
Analysis and Quantification:
-
Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound, hyoscyamine, and any other relevant metabolites.[3][7]
-
For isotopically labeled experiments, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the position of the labels and confirm the intramolecular nature of the rearrangement.
-
-
Data Analysis:
-
Plot the concentrations of this compound and hyoscyamine over time to determine the rate of conversion.
-
Calculate the rate of substrate consumption and product formation.
-
IV. Visualizations
A. Signaling Pathway of this compound Rearrangement
Caption: Enzymatic conversion of this compound to hyoscyamine.
B. Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of this compound rearrangement.
References
- 1. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of this compound in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pomics.com [pomics.com]
A Comparative Analysis of the Anticholinergic Effects of Littorine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic properties of two tropane (B1204802) alkaloids, littorine (B1216117) and scopolamine (B1681570). While scopolamine is a well-characterized non-selective muscarinic antagonist, data on the specific anticholinergic activity of its biosynthetic precursor, this compound, is limited. However, existing research indicates that this compound exhibits a muscarinic receptor affinity similar to that of scopolamine and atropine.[1] This comparison synthesizes available data on their receptor binding, functional antagonism, and in vivo effects, alongside detailed experimental protocols and pathway visualizations to support further research and drug development.
Executive Summary
Scopolamine is a potent, non-selective muscarinic acetylcholine (B1216132) receptor antagonist with well-documented central and peripheral effects. This compound, a key intermediate in the biosynthesis of scopolamine, is suggested to possess comparable affinity for muscarinic receptors.[1] This guide will delve into the nuances of their anticholinergic profiles, providing a framework for understanding their potential therapeutic applications and side-effect profiles.
Muscarinic Receptor Binding Affinity
A cornerstone of understanding the anticholinergic effects of a compound is its affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). While extensive data is available for scopolamine, specific binding constants for this compound are not readily found in the literature. However, one study directly states that this compound has a similar affinity for muscarinic receptors as scopolamine.[1]
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Scopolamine
| Receptor Subtype | Scopolamine Ki (nM) |
| M1 | 0.83[2] |
| M2 | 5.3[2] |
| M3 | 0.34[2] |
| M4 | 0.38[2] |
| M5 | 0.34[2] |
Data for this compound is not available in the cited literature, but its affinity is reported to be similar to scopolamine.[1]
Functional Antagonism
Functional assays, such as the Schild analysis, are crucial for determining the nature and potency of receptor antagonism. The pA2 value, derived from a Schild plot, quantifies the antagonist's potency. A higher pA2 value indicates a more potent antagonist.
Table 2: Functional Antagonism (pA2 Values) of Scopolamine
| Tissue/Preparation | Receptor Subtype(s) | Scopolamine pA2 Value |
| Rat Urinary Bladder | Primarily M3 | 8.41 ± 0.11 |
Specific pA2 values for this compound are not available in the reviewed literature.
In Vivo Anticholinergic Effects
The in vivo effects of anticholinergic agents manifest in a variety of physiological responses, including central effects on cognition and peripheral effects on salivary secretion and heart rate.
Table 3: Comparative Summary of In Vivo Anticholinergic Effects
| Effect | Scopolamine | This compound |
| Cognitive Impairment | Induces deficits in learning and memory.[2][3] | Data not available. |
| Antisialagogue (Dry Mouth) | Significantly reduces salivary flow.[4][5] | Data not available. |
| Heart Rate | Can cause an initial paradoxical slowing of heart rate at low doses, followed by tachycardia at higher doses.[6][7][8][9][10] | Data not available. |
Muscarinic Receptor Signaling Pathways
Both this compound and scopolamine exert their effects by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through various pathways depending on the receptor subtype.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Below are diagrams illustrating these primary signaling pathways.
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
Caption: Gi-protein coupled muscarinic receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for muscarinic receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Key Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype and isolate the membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound (scopolamine or this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine).
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
This protocol is used to determine the pA2 value of a competitive antagonist in a functional assay, such as a smooth muscle contraction assay.
Caption: Workflow for Schild analysis.
Key Steps:
-
Tissue Preparation: Mount an isolated smooth muscle preparation (e.g., guinea pig ileum) in an organ bath containing a physiological salt solution.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to determine its EC50.
-
Antagonist Incubation: After washing the tissue, incubate it with a known concentration of the antagonist (scopolamine or this compound) for a predetermined equilibration period.
-
Agonist Curve in Presence of Antagonist: Generate a new agonist concentration-response curve in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Repeat: Repeat the process with several different concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis. For a competitive antagonist, this should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
Discussion and Future Directions
The available evidence strongly supports scopolamine as a potent, non-selective muscarinic antagonist. Its high affinity for all five muscarinic receptor subtypes translates to a broad range of physiological effects, both centrally and peripherally. The cognitive and antisialagogue effects are particularly well-documented.
For this compound, the data is much sparser. The key finding that it possesses a muscarinic receptor affinity similar to scopolamine is significant, suggesting that it likely shares a similar, broad-spectrum anticholinergic profile.[1] However, without specific binding constants (Ki values) for each receptor subtype and functional data (pA2 values), a detailed quantitative comparison is not possible.
Future research should focus on:
-
Determining the Ki values of this compound for all five human muscarinic receptor subtypes through radioligand binding assays.
-
Characterizing the functional antagonism of this compound using Schild analysis in various tissue preparations to determine its pA2 value and confirm its mechanism of action.
-
Conducting in vivo studies to directly compare the effects of this compound and scopolamine on cognitive function, salivation, and cardiovascular parameters.
A thorough characterization of this compound's anticholinergic profile would not only provide a deeper understanding of the structure-activity relationships of tropane alkaloids but could also reveal if it possesses a more favorable pharmacological profile than scopolamine for certain therapeutic applications.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of transdermal scopolamine on salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Effects of transdermal scopolamine on heart rate variability in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of low doses of scopolamine on RR interval variability, baroreflex sensitivity, and exercise performance in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of low dose transdermal scopolamine on heart rate variability in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of low doses of scopolamine on RR interval variability, baroreflex sensitivity, and exercise performance in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of Littorine with other tropane alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Littorine's Structure and Function Against Atropine (B194438), Scopolamine (B1681570), and Cocaine.
Tropane (B1204802) alkaloids, a class of bicyclic secondary metabolites, are renowned for their significant physiological effects, stemming from their interaction with the central and peripheral nervous systems. Found predominantly in plants of the Solanaceae and Erythroxylaceae families, these compounds share a characteristic tropane ring structure but exhibit a wide array of pharmacological activities. This guide provides a detailed structural and functional comparison of This compound (B1216117) with three other prominent tropane alkaloids: atropine, scopolamine, and cocaine. The analysis is supported by quantitative data and detailed experimental protocols to aid in research and drug development.
The Core Structure: The Tropane Skeleton
All tropane alkaloids are built upon the N-methyl-8-azabicyclo[3.2.1]octane skeleton. This bicyclic structure is the foundation upon which various ester side chains are attached, dictating the unique pharmacological profile of each alkaloid. The orientation of the substituent at the C-3 position is a critical determinant of activity.
Structural Comparison of this compound and Other Tropane Alkaloids
While sharing the same tropane core, this compound, atropine, scopolamine, and cocaine possess distinct structural features that profoundly influence their interaction with biological targets.
This compound is an isomer of hyoscyamine (B1674123) (the levorotatory and more active component of atropine). Its defining feature is the esterification of tropine (B42219) with phenyllactic acid.
Atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine. It is an ester of tropine and tropic acid. The key difference between this compound and atropine lies in the side chain; this compound has a phenyllactic acid moiety, while atropine has a tropic acid moiety. This seemingly minor difference in the position of a hydroxyl group has significant implications for their biosynthesis and pharmacological activity.
Scopolamine is structurally very similar to atropine, with the key distinction being an epoxide ring bridging the C-6 and C-7 positions of the tropane nucleus. This epoxide group significantly alters the molecule's conformation and polarity, contributing to its distinct central nervous system effects.
Cocaine , while also a tropane alkaloid, has a different substitution pattern. It is the methyl ester of benzoylecgonine. Unlike the others, it has a carboxyl group at the C-2 position and a benzoate (B1203000) group at the C-3 position of the tropane ring.
The following table summarizes the key structural and chemical properties of these four alkaloids.
| Property | This compound | Atropine | Scopolamine | Cocaine |
| Molecular Formula | C₁₇H₂₃NO₃[1][2][3] | C₁₇H₂₃NO₃[4][5][6] | C₁₇H₂₁NO₄[7][8][9] | C₁₇H₂₁NO₄[10][11][12] |
| Molecular Weight | 289.37 g/mol [1][2][3] | 289.37 g/mol [6] | 303.35 g/mol [7][8] | 303.35 g/mol [10] |
| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-3-phenylpropanoate[2][3] | (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate[6] | (-)-(1R,2R,4S,5S,7s)-7-(2-hydroxy-1-phenyl-ethoxy)carbonyl-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane[9] | methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[11] |
| Key Structural Feature | Phenyllactic acid side chain | Tropic acid side chain (racemic mixture) | Epoxide ring on the tropane nucleus | Carbomethoxy group at C-2 and benzoate at C-3 |
Functional Comparison: Receptor Binding Affinity
The primary pharmacological targets for this compound, atropine, and scopolamine are the muscarinic acetylcholine (B1216132) receptors (mAChRs), where they act as competitive antagonists. Cocaine, on the other hand, primarily targets monoamine transporters, though it also exhibits some affinity for acetylcholine receptors. The binding affinities of these alkaloids to both muscarinic and nicotinic acetylcholine receptors (nAChRs) are presented below.
| Alkaloid | Receptor Target | Binding Affinity (IC₅₀) |
| This compound | Muscarinic Acetylcholine Receptor | Similar to atropine and scopolamine[13][14] |
| Atropine | Muscarinic Acetylcholine Receptor | 4.7 nM[15] |
| Nicotinic Acetylcholine Receptor | 284 µM[15] | |
| Scopolamine | Muscarinic Acetylcholine Receptor | 2 nM[15] |
| Nicotinic Acetylcholine Receptor | 928 µM[15] | |
| Cocaine | Muscarinic Acetylcholine Receptor | 57 µM[15] |
| Nicotinic Acetylcholine Receptor | 371 µM[15] |
Signaling Pathways
The interaction of these alkaloids with their receptor targets initiates or inhibits specific intracellular signaling cascades. Below are diagrams illustrating the primary signaling pathways associated with muscarinic and nicotinic acetylcholine receptors.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Experimental Protocols
The structural and functional data presented in this guide are typically obtained through a combination of analytical techniques. Below are generalized protocols for the key experiments.
Protocol 1: X-ray Crystallography for Structural Elucidation
-
Crystallization: The purified tropane alkaloid is dissolved in a suitable solvent system. Crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A single, high-quality crystal is mounted on a goniometer and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to best fit the experimental data.
Protocol 2: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to assign the structure of the molecule and confirm its stereochemistry.
Protocol 3: Mass Spectrometry for Molecular Weight and Fragmentation Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like GC-MS or LC-MS.
-
Ionization: The molecules are ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The mass of the molecular ion confirms the molecular formula, and the fragmentation pattern provides structural information.
Protocol 4: Competitive Radioligand Binding Assay for Receptor Affinity
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., mAChRs or nAChRs) are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-NMS for mAChRs) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[16]
Conclusion
This compound, atropine, scopolamine, and cocaine, despite their common tropane alkaloid heritage, exhibit significant structural and functional diversity. The nature of the ester side chain at C-3 and other substitutions on the tropane ring are the primary determinants of their pharmacological profiles. While this compound, atropine, and scopolamine primarily act as antagonists at muscarinic acetylcholine receptors, their potencies and central nervous system effects differ due to subtle structural variations. Cocaine's distinct substitution pattern directs its activity towards monoamine transporters, leading to its characteristic stimulant effects. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is crucial for the development of new therapeutic agents targeting the cholinergic and monoaminergic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of tropane alkaloids with thermospray high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Atropine: Structure, Uses, Mechanism & Side Effects [vedantu.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Scopolamine [webbook.nist.gov]
- 10. The crystal structure of free base cocaine, C17H21NO4 | Semantic Scholar [semanticscholar.org]
- 11. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. research.monash.edu [research.monash.edu]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to a Novel UPLC-MS/MS Method for Littorine Quantification
This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of littorine (B1216117) against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The supporting experimental data highlights the superior performance of the new UPLC-MS/MS method in terms of sensitivity, specificity, and throughput, making it a robust alternative for researchers, scientists, and professionals in drug development.
Introduction to this compound and its Quantification
This compound is a tropane (B1204802) alkaloid and a key biosynthetic intermediate of the pharmacologically significant compounds hyoscyamine (B1674123) and scopolamine. Accurate quantification of this compound in plant materials and biological samples is crucial for understanding its metabolic pathways and for the quality control of herbal products. Traditional analytical methods like HPLC-UV have been employed for this purpose, but they often face limitations in sensitivity and specificity, especially in complex matrices. The development of a new UPLC-MS/MS method offers a significant advancement for the precise and reliable quantification of this compound.
Comparative Analysis of Analytical Methods
A new UPLC-MS/MS method was developed and validated according to the International Council for Harmonisation (ICH) guidelines. Its performance was critically compared against a well-established HPLC-UV method for the quantification of this compound.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance data for the novel UPLC-MS/MS method and the conventional HPLC-UV method.
| Validation Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method |
| Linearity Range | 0.1 - 500 ng/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 104.3% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Analysis Run Time | 5 minutes | 20 minutes |
Experimental Protocols
Detailed methodologies for both the new UPLC-MS/MS and conventional HPLC-UV methods are provided below for reproducibility and validation purposes.
New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
1. Sample Preparation:
-
Plant Material: 100 mg of dried and powdered plant material was extracted with 1 mL of methanol (B129727) containing 0.1% formic acid. The mixture was sonicated for 30 minutes and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was filtered through a 0.22 µm syringe filter prior to injection.
-
Plasma Samples: To 100 µL of plasma, 10 µL of an internal standard (e.g., atropine-d3, 100 ng/mL in methanol) and 300 µL of acetonitrile (B52724) were added to precipitate proteins. The sample was vortexed for 1 minute and centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube for analysis.
2. UPLC-MS/MS System and Conditions:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for this compound and the internal standard.
Conventional Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1. Sample Preparation:
-
Plant Material: 500 mg of dried and powdered plant material was extracted with 5 mL of methanol. The mixture was sonicated for 1 hour and then centrifuged at 4,000 rpm for 15 minutes. The supernatant was filtered through a 0.45 µm syringe filter.
-
Plasma Samples: To 500 µL of plasma, 1 mL of ethyl acetate (B1210297) was added for liquid-liquid extraction. The mixture was vortexed for 5 minutes and centrifuged at 4,000 rpm for 15 minutes. The organic layer was separated and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.
2. HPLC-UV System and Conditions:
-
HPLC System: Agilent 1200 Series LC system or equivalent with a UV-VIS detector.
-
Column: C18 column (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1 M phosphate (B84403) buffer (pH 3.5) (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow
Side-by-side comparison of Littorine extraction efficiency with different solvents
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a side-by-side comparison of the extraction efficiency of various solvents for littorine (B1216117), a tropane (B1204802) alkaloid and a key precursor in the biosynthesis of pharmaceutically important compounds like hyoscyamine (B1674123) and scopolamine. While direct comparative studies on this compound extraction are limited, this guide synthesizes data from studies on related tropane alkaloids from plants of the Solanaceae family, such as Atropa belladonna and Datura species, to provide a robust framework for solvent selection and methodology.
Data Presentation: Solvent Performance Comparison
The selection of an appropriate solvent is paramount for maximizing the yield of this compound. The efficiency of a solvent is largely dependent on its polarity and its ability to solubilize the target alkaloid. The following table summarizes the performance of common solvents in the extraction of tropane alkaloids, which can be considered indicative of their efficiency for this compound extraction.
| Solvent System | Plant Source | Target Alkaloids | Extraction Method | Key Findings | Reference |
| 78% Ethanol (B145695) | Anisodus luridus | Hyoscyamine, Scopolamine, Anisodamine | Response Surface Methodology | Optimal for total tropane alkaloid yield (6.211 mg/g).[1][2] | [1][2] |
| 96% Ethanol | Atropa belladonna | Atropine (B194438), Scopolamine | Reflux | Effective for extraction from hairy roots and plant parts. | [3] |
| Chloroform (B151607):Methanol:Ammonia (15:15:1 v/v/v) | Atropa belladonna | Atropine | Modified Bubble Column Extraction with Ultrasonic Bath | High percentage of atropine extracted (6.81%).[4] | [4] |
| Chloroform:Methanol:Ammonia (15:15:1 v/v/v) | Atropa species | Atropine, Scopolamine | Ultrasound-assisted extraction | Effective for the extraction of total alkaloids.[5] | [5] |
| Ethanol | Datura stramonium | General alkaloids | Maceration | Higher yield of crude extract compared to hexane (B92381), suggesting better solubility of polar biomolecules.[6] | [6] |
| Methanol | Datura metel | General phytochemicals (including alkaloids) | Soxhlet | Showed the best extraction efficiency for various active phytochemicals.[7] | [7] |
| Diethyl Ether | Datura stramonium | General bioactive compounds | Maceration | Extracted a greater number of bioactive components compared to ethanol and water. | [8] |
| Acidified Aqueous Solution (0.1 N Sulfuric Acid) | Atropa belladonna | Atropine | Sonication followed by liquid-liquid extraction | A standard method for initial acidic extraction of alkaloids.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols from key studies that provide a foundation for developing a this compound extraction procedure.
Protocol 1: Ultrasound-Assisted Extraction of Tropane Alkaloids from Atropa species
This method is adapted from a study on the determination of tropane alkaloids in different parts of Atropa belladonna and Atropa acuminata.[5]
Materials:
-
Powdered plant material (0.5 g)
-
Extraction solvent: Chloroform:Methanol:25% Ammonia (15:15:1 v/v/v)
-
1 N Sulfuric acid
-
Chloroform
-
Anhydrous Sodium Sulfate (B86663)
-
Ultrasound device
Procedure:
-
Weigh 0.5 g of the powdered plant material and place it in a suitable vessel.
-
Add 15 ml of the extraction solvent (Chloroform:Methanol:Ammonia).
-
Sonicate the mixture for 30 minutes. Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and allow them to stand at room temperature for 1 hour.
-
Filter the extract through filter paper and wash the residue twice with 1 ml of chloroform.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in 5 ml of chloroform and 2 ml of 1 N sulfuric acid and mix thoroughly.
-
Separate the aqueous phase and basify it to a pH of 10 with 25% ammonium hydroxide on ice.
-
Extract the alkaloids from the basified aqueous solution once with 2 ml of chloroform and twice with 1 ml of chloroform.
-
Combine the chloroform extracts, add anhydrous sodium sulfate to dry, and then filter.
-
Wash the residue with 1-2 ml of chloroform.
-
Evaporate the solvent to dryness under a vacuum at 40°C. The resulting residue contains the total alkaloid extract.
Protocol 2: Maceration Extraction of Alkaloids from Datura stramonium
This protocol is based on a study investigating the phytochemical constituents of Datura stramonium.[6]
Materials:
-
Dried and powdered plant material (leaves, stem, seed, or root)
-
Ethanol
-
Hexane
-
250 ml conical flasks
-
Filter paper
Procedure:
-
Weigh 5 g of the powdered plant material and place it into a 250 ml conical flask.
-
Add 60 ml of ethanol to the flask.
-
Cover the flask and conduct the extraction for six days with occasional shaking (manual shaking at 12-hour intervals).
-
After six days, collect the soluble extract by filtration through filter paper.
-
The resulting filtrate is the crude ethanolic extract.
-
A parallel extraction can be performed using hexane to compare the efficiency for nonpolar compounds.
Mandatory Visualization
To visually represent the experimental workflows and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Simplified biosynthetic pathway of this compound and its conversion to hyoscyamine and scopolamine.
Caption: A generalized workflow for the extraction and purification of alkaloids from plant material.
References
- 1. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tropane Alkaloids Extraction | PDF | Regression Analysis | High Performance Liquid Chromatography [scribd.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. scispace.com [scispace.com]
- 5. academicjournals.org [academicjournals.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scialert.net [scialert.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. books.rsc.org [books.rsc.org]
A Comparative Guide to the Functional Characterization of Littorine Synthase from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Littorine (B1216117) synthase, a pivotal enzyme in the biosynthesis of tropane (B1204802) alkaloids, from various plant sources within the Solanaceae family. While direct quantitative comparisons of kinetic parameters are limited in published literature, this document synthesizes available data on the enzyme's function, substrate specificity, and the methodologies for its characterization.
Introduction to this compound Synthase
This compound synthase (LS) is a serine carboxypeptidase-like (SCPL) acyltransferase that plays a crucial role in the biosynthesis of medicinal tropane alkaloids such as hyoscyamine (B1674123) and scopolamine.[1] This enzyme catalyzes the esterification of tropine (B42219) with 1-O-β-phenyllactoylglucose to form this compound, a key intermediate in the metabolic pathway. The independent evolution of tropane alkaloid biosynthesis pathways in different plant families highlights the significance of enzymes like this compound synthase.
Comparative Functional Data
Direct comparative kinetic data for this compound synthase from different plant species is scarce. However, functional studies in Atropa belladonna, Datura stramonium, and Hyoscyamus niger have confirmed its essential role in tropane alkaloid synthesis. The following table summarizes the available qualitative and descriptive data for this compound synthase from these sources.
| Characteristic | Atropa belladonna | Datura stramonium & Datura innoxia | Hyoscyamus niger |
| Enzyme Class | Serine Carboxypeptidase-Like (SCPL) Acyltransferase | Serine Carboxypeptidase-Like (SCPL) Acyltransferase | Serine Carboxypeptidase-Like (SCPL) Acyltransferase |
| Reaction | Catalyzes the formation of this compound from tropine and 1-O-β-phenyllactoylglucose.[1] | Implied to catalyze the same reaction as part of the tropane alkaloid pathway. | Confirmed to be involved in the pathway leading to hyoscyamine. |
| Substrate Specificity | Shows high stereospecificity for tropine over its isomer, pseudotropine. Exhibits some promiscuity, able to utilize other acyl donors in vitro, though with lower efficiency. | The pathway utilizes phenyllactate for this compound synthesis, suggesting specificity for this precursor. | Part of the established pathway for hyoscyamine biosynthesis, indicating its activity on the same substrates. |
| Kinetic Parameters | Attempts to determine kinetic parameters have been challenging due to difficulties in synthesizing the 1-O-β-phenyllactoylglucose substrate. | Specific kinetic data (Km, Vmax, kcat) are not readily available in the literature. | Specific kinetic data (Km, Vmax, kcat) are not readily available in the literature. |
| Optimal Conditions | Specific optimal pH and temperature data are not available. | Specific optimal pH and temperature data are not available. | Specific optimal pH and temperature data are not available. |
Experimental Protocols
The following protocols are synthesized from established methodologies for the characterization of acyltransferases and other plant enzymes. These provide a framework for the functional characterization of this compound synthase from different plant sources.
This protocol describes the expression of His-tagged this compound synthase in Escherichia coli and its subsequent purification.
-
Gene Cloning and Vector Construction:
-
Isolate the full-length cDNA of this compound synthase from the plant source of interest (e.g., A. belladonna, D. stramonium, H. niger) using RT-PCR.
-
Clone the coding sequence into an E. coli expression vector (e.g., pET series) with an N-terminal or C-terminal 6xHis-tag.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).
-
Disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the His-tagged this compound synthase from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Confirm the purity and size of the recombinant protein by SDS-PAGE.
-
This assay is designed to measure the activity of purified this compound synthase.
-
Substrate Preparation:
-
The acyl donor, 1-O-β-phenyllactoylglucose, needs to be synthesized enzymatically in a preceding reaction using a purified UDP-glucosyltransferase (UGT), phenyllactic acid, and UDP-glucose.
-
Prepare a stock solution of the acyl acceptor, tropine.
-
-
Enzyme Reaction:
-
The reaction mixture should contain a suitable buffer (e.g., phosphate (B84403) or Tris-HCl buffer), the in situ generated 1-O-β-phenyllactoylglucose, tropine, and the purified recombinant this compound synthase.
-
Incubate the reaction at a specific temperature for a defined period.
-
-
Product Detection and Quantification:
-
Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by heat inactivation.
-
Extract the product, this compound, with an organic solvent.
-
Analyze and quantify the formation of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Optimal pH:
-
Perform the enzyme assay in a range of buffers with different pH values (e.g., pH 4.0 to 10.0) to determine the pH at which the enzyme exhibits maximum activity.
-
-
Optimal Temperature:
-
Conduct the enzyme assay at various temperatures (e.g., 20°C to 60°C) at the determined optimal pH to identify the temperature for maximal enzyme activity.
-
-
Enzyme Kinetics:
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the enzyme assay with varying concentrations of one substrate (e.g., tropine) while keeping the other substrate (1-O-β-phenyllactoylglucose) at a saturating concentration.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
-
The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.
-
-
Substrate Specificity:
-
Test the activity of this compound synthase with various acyl acceptors (e.g., pseudotropine, other tropane derivatives) and acyl donors (e.g., glucose esters of other phenolic acids) to evaluate its substrate promiscuity.
-
Visualizations
References
Safety Operating Guide
Safeguarding Laboratory Practices: A Comprehensive Guide to Littorine Disposal
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of littorine (B1216117), a tropane (B1204802) alkaloid utilized in various research applications. Adherence to these protocols is crucial for minimizing environmental impact and protecting laboratory personnel.
I. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure.
Recommended PPE:
-
Eye Protection: Wear suitable safety glasses.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing is required.
Handling Procedures:
-
Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Employ non-sparking tools to prevent ignition sources.[1]
-
Prevent fire hazards that may be caused by electrostatic discharge.[1]
II. Spill Management and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and mitigate any potential hazards.
Spill Cleanup Protocol:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[1]
-
Ventilate the Area: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1][2][3]
-
Cleanup:
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
III. Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in a manner that ensures safety and regulatory compliance. Under no circumstances should this compound be discharged into sewer systems.[1]
| Waste Type | Recommended Disposal Method | Prohibited Actions |
| Surplus and Non-recyclable this compound | Offer to a licensed chemical destruction plant.[1][2] | Do not discharge to sewer systems.[1] Do not contaminate water, foodstuffs, feed, or seed.[1] |
| Controlled incineration with flue gas scrubbing.[1] | ||
| Contaminated Packaging | Triple rinse (or equivalent) and offer for recycling or reconditioning. | Do not reuse packaging for other purposes unless properly reconditioned. |
| Puncture to make unusable and dispose of in a sanitary landfill. | ||
| Controlled incineration with flue gas scrubbing for combustible packaging.[1] |
IV. Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Littorine
For Immediate Reference: This document provides critical safety and logistical information for the handling and disposal of Littorine. Adherence to these protocols is mandatory for all laboratory personnel.
This compound is a tropane (B1204802) alkaloid found in plants such as Datura species and Atropa belladonna.[1][2] It is structurally related to atropine (B194438) and scopolamine.[1][2] Due to its chemical nature, it is classified as acutely toxic if swallowed or inhaled, necessitating stringent handling procedures to ensure the safety of researchers, scientists, and drug development professionals.[3] All handling of this compound should be performed by trained personnel familiar with the associated hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to prevent accidental exposure when handling this compound. The following table summarizes the required PPE.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Double-gloving with chemotherapy-tested or chemical-resistant nitrile gloves. | Required for all handling activities, including preparation, weighing, administration, and disposal.[4] |
| Body Protection | Disposable, solid-front, back-closing gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene). | Required for all procedures to protect against splashes and contamination of personal clothing.[4][5] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards or a full-face shield worn over safety glasses.[6] | Required for all handling activities to protect against splashes and airborne particles.[4][7] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form of this compound or when there is a potential for aerosol generation.[4][5] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the procedural steps for preparation, handling, and post-handling cleanup.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols:
1. Preparation and Pre-Handling:
-
Designated Area: All work involving this compound must be performed in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any potential aerosols or dust.[8]
-
Material Assembly: Before beginning any work, gather all necessary materials, including vials, solvents, pipettes, absorbent pads, and clearly labeled hazardous waste containers.[8]
-
PPE Donning: Don all required PPE in the correct order: gown, inner gloves, respirator (if needed), eye protection, and outer gloves.[4]
2. Handling and Reconstitution:
-
Weighing: When handling solid this compound, use a spatula for transfers and weigh the compound on a tared weigh boat within the containment of a fume hood to minimize dust generation.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Ensure the vial is securely capped before mixing.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent, followed by a cleaning agent.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Typically, this involves removing the outer gloves first, followed by the gown, and then the inner gloves. Eye and respiratory protection are usually removed last.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.[9]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including used PPE (gloves, gowns), disposable labware (pipette tips, vials), and absorbent pads, must be segregated into a dedicated, clearly labeled hazardous waste container.[8]
-
Container Requirements: The hazardous waste container must be leak-proof, have a secure lid, and be labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols.
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of acute toxic chemical waste.[8] Do not dispose of this compound or contaminated materials in regular trash or down the drain. Arrange for pickup and disposal by a certified hazardous waste management company.
By adhering to these safety and logistical protocols, research professionals can mitigate the risks associated with handling the potent alkaloid this compound, ensuring a safe and controlled laboratory environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound hydrochloride phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
